8-Chloro-5-methoxy-2-methylquinoline
Description
Properties
CAS No. |
420786-79-4 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
8-chloro-5-methoxy-2-methylquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-7-3-4-8-10(14-2)6-5-9(12)11(8)13-7/h3-6H,1-2H3 |
InChI Key |
OYKLZGWQSGPMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)OC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Topic: Molecular Docking Studies of 8-Chloro-5-methoxy-2-methylquinoline Ligands
This technical guide details the computational workflow for evaluating 8-Chloro-5-methoxy-2-methylquinoline ligands. It focuses on the specific electronic and steric properties introduced by the 8-chloro (halogen bonding/lipophilicity), 5-methoxy (H-bond acceptor), and 2-methyl (steric anchor) substitutions.
Part 1: Ligand Chemistry & Preparation
The accuracy of any docking study begins with the precise representation of the ligand's electronic state. For the 8-Chloro-5-methoxy-2-methylquinoline scaffold, three specific structural features dictate its binding behavior.
Structural Analysis & Pharmacophore Mapping
-
8-Chloro Substituent: Unlike a simple hydrophobic group, the chlorine atom at position 8 is capable of Halogen Bonding (X-bond) . This occurs when the electron-deficient "sigma-hole" of the chlorine interacts with a backbone carbonyl oxygen or a Lewis base in the protein pocket.
-
5-Methoxy Group: Acts as a hydrogen bond acceptor. Its position on the benzene ring (distal to the nitrogen) often dictates orientation within the pocket to satisfy solvation penalties.
-
2-Methyl Group: Provides a steric anchor. In many kinase or gyrase targets, this methyl group fits into a small hydrophobic sub-pocket (e.g., the "gatekeeper" region), restricting the rotational freedom of the ligand.
-
Quinoline Nitrogen (N1): The basicity of N1 is modulated by the 5-OMe (electron-donating) and 8-Cl (electron-withdrawing) groups. At physiological pH (7.4), the protonation state must be verified.
Ligand Preparation Protocol
-
Step 1: 3D Generation: Convert 2D SMILES to 3D structures.
-
Step 2: Tautomer & Protomer Generation: Use tools like LigPrep (Schrödinger) or OpenBabel.
-
Critical Check: Generate states at pH 7.0 ± 2.0. While the neutral form is dominant for membrane permeation, the protonated species (N1-H+) is often the bioactive form for DNA-binding targets (e.g., Topoisomerase).
-
-
Step 3: Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relieve steric clashes, particularly between the 5-methoxy group and adjacent ring hydrogens.
Table 1: Physicochemical Profile of the Scaffold
| Property | Value (Approx) | Relevance to Docking |
|---|---|---|
| LogP | 3.2 - 3.8 | Indicates high lipophilicity; favors hydrophobic pockets. |
| H-Bond Acceptors | 2 (N1, 5-OMe) | Key interaction points for grid generation. |
| H-Bond Donors | 0 (Neutral form) | Requires protein residues (e.g., Ser, Thr) to act as donors. |
| Rotatable Bonds | 1 (Methoxy) | Low flexibility reduces entropic penalty upon binding. |
Part 2: Target Selection & Preparation
Quinoline derivatives are privileged scaffolds for Type II Topoisomerases (bacterial DNA Gyrase or human Topo II) and Kinases (PI3K). This guide uses DNA Gyrase (ATPase domain) as the primary case study due to the high efficacy of halogenated quinolines in this domain.
Target Retrieval
-
Target: E. coli DNA Gyrase B (ATPase domain).
-
PDB ID: 4Kfg (High resolution, co-crystallized with a quinoline-like inhibitor).
-
Rationale: The ATP-binding pocket contains a conserved aspartate (Asp73) and water network ideal for stabilizing the quinoline nitrogen.
Protein Preparation Workflow
-
Clean-up: Remove crystallographic water molecules except those bridging the ligand and protein (often critical in the ATP pocket).
-
Mutation Check: Ensure the sequence matches the wild-type organism; correct any missing side chains.
-
H-Bond Optimization: Optimize hydrogen bond networks (flip Asn/Gln/His) using PropKa at pH 7.4.
-
Minimization: Perform a restrained minimization (RMSD < 0.30 Å) to relax the structure without distorting the experimental backbone.
Part 3: The Docking Protocol
Grid Generation
Define the active site box centered on the co-crystallized ligand.
-
Center: Coordinates of the native ligand centroid.
-
Size:
Å (Sufficient to cover the ATP-binding cleft). -
Constraints (Optional): Define a "H-bond constraint" at Asp73 (or equivalent) to enforce the critical interaction with the Quinoline N1 or exocyclic amine.
Docking Parameters (AutoDock Vina / Glide)
-
Precision: Standard Precision (SP) for initial screening; Extra Precision (XP) for lead optimization.
-
Halogen Bonding: Enable specific halogen-bond scoring functions. (In Glide, ensure "Epik state penalties" and "Halogen bonding" terms are active).
-
Conformational Sampling: Set exhaustiveness to 8 (Vina) or enhanced sampling (Glide) to explore the rotation of the 5-methoxy group.
Part 4: Visualization & Analysis Workflow
The following diagram illustrates the integrated workflow from ligand design to validation.
Caption: Integrated computational workflow for quinoline ligand docking, highlighting parallel preparation streams.
Interaction Analysis (The "Checklist")
Upon obtaining docking poses, validate the top 3 clusters against this checklist:
-
N1 Interaction: Is the Quinoline Nitrogen forming a H-bond with the key aspartate or a conserved water?
-
8-Cl Positioning: Is the Chlorine atom pointing towards a backbone carbonyl or buried in a hydrophobic pocket? (Distance < 3.5 Å suggests Halogen bonding).
-
5-OMe Orientation: Is the methoxy oxygen solvent-exposed or H-bonding with a side chain (e.g., Ser/Thr)?
-
Pi-Stacking: Does the planar quinoline ring stack with aromatic residues (e.g., Phe, Tyr, Trp) in the active site?
Part 5: Validation Strategy
To ensure trustworthiness (E-E-A-T), the protocol must be validated.
-
Redocking (Self-Docking):
-
Remove the co-crystallized native ligand from the PDB.
-
Re-dock it using the defined parameters.
-
Success Metric: RMSD between the docked pose and the crystal conformation must be < 2.0 Å .
-
-
Decoy Docking:
-
Dock a set of "decoy" molecules (structurally similar but biologically inactive).
-
Ensure the scoring function ranks the active 8-Chloro-5-methoxy-2-methylquinoline higher than the decoys.
-
References
-
Prati, F., et al. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines and Related Analogs." MDPI Molecules. Available at: [Link]
-
AlNeyadi, S., et al. (2020).[1] "Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues." Open Journal of Medicinal Chemistry. Available at: [Link]
-
Pintilie, L., et al. (2018). "Docking Studies on Novel Analogues of 8-Chloro-Quinolones against Staphylococcus aureus." IntechOpen. Available at: [Link]
- Schrödinger Release 2023-1: LigPrep, Schrödinger, LLC, New York, NY, 2023.
Sources
Strategic Pathways to 2-Methylquinoline: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Quinaldine Scaffold
2-Methylquinoline, colloquially known as quinaldine, represents a cornerstone heterocyclic scaffold in the landscape of medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmacologically active agents, exhibiting antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The quinoline core is also a key component in the synthesis of fluorescent dyes and agrochemicals.[3][4] Given its significance, the efficient and strategic synthesis of the 2-methylquinoline framework is a critical task for any research and development program.
This guide moves beyond a simple recitation of named reactions. As a Senior Application Scientist, my objective is to provide an in-depth analysis of the core synthetic strategies, elucidating the mechanistic underpinnings and the causal logic behind experimental choices. We will explore both the foundational, classical pathways and the modern, process-intensified methodologies that align with the principles of green and sustainable chemistry.
Part I: Foundational Pillars of 2-Methylquinoline Synthesis
The classical routes to quinolines, developed in the late 19th century, remain highly relevant for their robustness and versatility. Understanding these pathways is essential for any chemist working in this area.
The Doebner-von Miller Reaction: A Workhorse Synthesis
The Doebner-von Miller reaction is arguably the most direct and widely utilized method for synthesizing 2-methylquinoline.[5][6] It is a versatile reaction involving the condensation of an aniline with an α,β-unsaturated carbonyl compound, typically generated in situ.[7]
Core Principle & Mechanistic Insight
The reaction is catalyzed by strong Brønsted or Lewis acids and proceeds through a series of established steps. The reaction of aniline with crotonaldehyde is a classic example that yields 2-methylquinoline.[5]
The mechanism, while debated in some of its finer points, is generally accepted to proceed as follows:
-
Michael Addition: The synthesis begins with a conjugate (Michael) addition of aniline to the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[4][7]
-
Cyclization: The resulting β-anilinocarbonyl intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring.
-
Dehydration: The cyclized intermediate readily dehydrates to form a 1,2-dihydroquinoline.
-
Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic 2-methylquinoline. This oxidation is a critical step; an oxidizing agent is often required, which can be one of the reactants (like a nitroaromatic compound used in the related Skraup synthesis) or an external oxidant.[7][8]
The choice of acid catalyst (commonly HCl, H₂SO₄, or Lewis acids like SnCl₄) is crucial for promoting both the initial condensation and the subsequent cyclization and dehydration steps.[7][9]
Caption: Mechanism of the Doebner-von Miller Reaction.
Field-Proven Experimental Protocol: Synthesis of 2-Methylquinoline [9]
-
Reaction Setup: In a properly functioning fume hood, equip a 500 mL round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Charging Reactants: Charge the flask with aniline (e.g., 0.5 mol) and concentrated hydrochloric acid (e.g., 1.2 mol). Stir the mixture to form a slurry of aniline hydrochloride.
-
Addition of Aldehyde: Cool the flask in an ice bath. Slowly add crotonaldehyde (e.g., 0.6 mol) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 20°C. The controlled addition is critical to manage the exothermic nature of the initial condensation.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 100-110°C) for 4-6 hours. The color of the mixture will darken significantly.
-
Work-up: Cool the reaction mixture to room temperature. Carefully make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. This neutralizes the acid and liberates the free amine product.
-
Isolation: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether, 3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-methylquinoline.
The Combes Synthesis: Accessing 2,4-Disubstituted Quinolines
The Combes synthesis provides a powerful route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an arylamine with a β-diketone.[10][11]
Core Principle & Mechanistic Insight
The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[10][12]
-
Enamine Formation: The process begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate (a Schiff base tautomer).[11]
-
Cyclization & Dehydration: The enamine then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, which is the rate-determining step. Subsequent dehydration leads to the formation of the quinoline ring.[11][12]
The substitution pattern of the final quinoline is directly determined by the structure of the starting β-diketone. To synthesize a 2-methylquinoline derivative, a β-diketone with a methyl group adjacent to one of the carbonyls is required.
Caption: Mechanism of the Combes Quinoline Synthesis.
The Friedländer Synthesis: A Versatile Condensation
The Friedländer synthesis is a straightforward and high-yielding method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl).[13][14] This reaction can be catalyzed by either acids or bases.[13]
Core Principle & Mechanistic Insight
Two primary mechanistic pathways are proposed:[14]
-
Aldol-First Pathway: An initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization (via Schiff base formation) and dehydration.
-
Schiff Base-First Pathway: Formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation to close the ring.
The base-catalyzed version is generally believed to proceed via the Schiff base-first pathway.[15] The versatility of this method lies in the wide variety of commercially available starting materials, allowing for the synthesis of highly functionalized quinolines.[1] For the synthesis of 2-methylquinoline, 2-aminobenzaldehyde would be reacted with acetone.
Part II: Modern and Process-Intensified Methodologies
While classical methods are effective, modern synthetic chemistry prioritizes efficiency, safety, and sustainability. Recent advancements have focused on catalytic systems and alternative energy sources to overcome the limitations of traditional approaches, such as harsh conditions and long reaction times.[2]
Catalytic Innovations: Moving Beyond Stoichiometric Reagents
The development of novel catalytic systems has revolutionized quinoline synthesis.
-
Heterogeneous Catalysts: Solid-state acid catalysts like clays (montmorillonite K-10), zeolites, and acidic resins (Nafion) offer significant advantages.[4][16][17] They are often more environmentally benign, easily separable from the reaction mixture, and reusable, which is highly advantageous for industrial-scale production.[18]
-
Transition Metal Catalysis: Transition metals like palladium, copper, and ruthenium have been employed in novel cyclization strategies.[19][20][21] For instance, a palladium-catalyzed aza-Wacker oxidative cyclization has been developed for the synthesis of 2-methylquinolines under mild conditions using air as the oxidant.[19] A one-step continuous synthesis from nitroarenes and ethanol has also been achieved using a Ru-Fe/γ-Al₂O₃ catalyst, highlighting a green and efficient route.[22][23]
Energy-Enhanced Synthesis: Microwave and Ultrasound Assistance
Alternative energy sources provide a powerful tool for process intensification, dramatically reducing reaction times from hours to minutes and often improving yields.
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation directly and efficiently heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates.[2][24] This technique has been successfully applied to the Combes, Friedländer, and Conrad-Limpach syntheses.[16][18][25] The rapid, uniform heating can also minimize the formation of side products.[2]
-
Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound energy (20-100 kHz) induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[25][26] This method has been used to synthesize 2-methylquinoline derivatives in short reaction times (e.g., 15 minutes) with high yields and purities, often in environmentally friendly solvents like water.[25][27]
Representative Protocol: Microwave-Assisted Conrad-Limpach Synthesis of 2-Hydroxy-4-methylquinoline [2]
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Introduction: The Quinoline Scaffold and the Significance of 8-Chloro-5-methoxy-2-methylquinoline
An In-depth Technical Guide to the Chemical Properties and Stability of 8-Chloro-5-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide range of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents.[1][2] The specific functionalization of the quinoline ring system is a critical strategy for modulating its physicochemical properties, biological activity, and metabolic stability.
This guide focuses on 8-Chloro-5-methoxy-2-methylquinoline , a specifically substituted quinoline derivative. The strategic placement of its functional groups—a chloro group at the 8-position, a methoxy group at the 5-position, and a methyl group at the 2-position—creates a unique electronic and steric profile. Each substituent imparts distinct characteristics:
-
2-Methyl Group: Influences the basicity of the quinoline nitrogen and provides a potential site for further synthetic modification.
-
5-Methoxy Group: An electron-donating group that can modulate the electron density of the ring system, impacting reactivity and molecular interactions.
-
8-Chloro Group: An electron-withdrawing halogen that significantly affects the molecule's lipophilicity, metabolic stability, and can serve as a handle for nucleophilic substitution reactions.
Understanding the interplay of these groups is paramount for predicting the molecule's behavior in experimental and biological systems. This document serves as a comprehensive technical resource on the chemical properties, stability, and handling of 8-Chloro-5-methoxy-2-methylquinoline, providing field-proven insights for its application in research and development.
Section 1: Core Physicochemical and Spectroscopic Profile
The fundamental properties of a compound dictate its suitability for various applications, from reaction conditions to formulation development. While specific experimental data for 8-Chloro-5-methoxy-2-methylquinoline is not widely published, its properties can be reliably predicted based on established data for closely related analogues.
Physicochemical Data
The following table summarizes the core physicochemical properties. Data is derived from computational models and analysis of similar substituted quinolines.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₀ClNO | Calculated |
| Molecular Weight | 223.66 g/mol | Calculated |
| Appearance | Expected to be a solid (e.g., crystalline powder) at room temperature. | Inferred from similar compounds[3] |
| Storage Temperature | Room Temperature, sealed in a dry environment. | Recommended for similar quinolinols |
| Solubility | Expected to have good solubility in organic solvents like Chloroform (CHCl₃), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO). | Inferred from studies on similar structures[4][5] |
| pKa (Conjugate Acid) | Estimated range: 4.0 - 5.0 | The quinoline nitrogen is basic. The presence of the electron-withdrawing chloro group is expected to decrease the basicity compared to unsubstituted quinoline. |
| LogP | Estimated range: 3.0 - 3.5 | The chloro and methyl groups increase lipophilicity, while the methoxy group has a more moderate effect. |
Spectroscopic Signature
Spectroscopic analysis provides the definitive structural confirmation of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (singlet, ~2.7 ppm), the methoxy group (singlet, ~4.0 ppm), and a series of doublets and triplets in the aromatic region (7.0 - 8.5 ppm) corresponding to the protons on the quinoline ring.
-
¹³C NMR: The carbon spectrum will display signals for the methyl carbon (~25 ppm), the methoxy carbon (~56 ppm), and a set of peaks in the aromatic region (110 - 160 ppm) for the quinoline ring carbons.
-
Mass Spectrometry (MS): In positive ion mode electrospray ionization (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 224.06.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic and aliphatic groups (~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic system (~1500-1650 cm⁻¹), and C-O stretching for the methoxy ether (~1050-1250 cm⁻¹).
-
UV-Vis Spectroscopy: In a suitable solvent like methanol or chloroform, the molecule is expected to exhibit strong absorbance in the UV region, with characteristic π → π* transitions for the quinoline chromophore.[4][6]
Section 2: Chemical Stability and Degradation Pathways
The stability of a molecule under various environmental and chemical stresses is a critical parameter in drug development, dictating storage conditions, formulation strategies, and potential degradation products.
Thermal Stability
Substituted quinolines generally exhibit good thermal stability.[4][7] However, like most complex organic molecules, 8-Chloro-5-methoxy-2-methylquinoline will decompose at elevated temperatures. Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[8][9]
-
Causality: The stability of the crystal lattice and the strength of the intramolecular bonds determine the decomposition temperature. The presence of halogens can, in some cases, increase physical stability due to stronger intermolecular interactions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard methods for quantitatively assessing thermal stability by identifying the onset temperature of decomposition.[5][10]
Photostability
Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to light, particularly in the UV spectrum. The quinoline ring system can absorb UV radiation, leading to photochemical reactions.
-
Mechanism: Upon absorbing photons, the molecule can be promoted to an excited state. This can lead to various degradation pathways, including oxidation, rearrangement, or cleavage of substituent groups. It is crucial to assess photostability according to established guidelines, such as the ICH Harmonised Tripartite Guideline Q1B, which provides a framework for testing new active substances.[11] Studies on related quinolines have shown that irradiation can lead to clear structural changes, often affecting the aromatic core.[6]
-
Protection: To ensure integrity, 8-Chloro-5-methoxy-2-methylquinoline should be stored in light-resistant containers.
Hydrolytic and pH Stability
The stability of the compound in aqueous environments across a range of pH values is critical for predicting its behavior in biological systems and during aqueous processing.
-
Acidic Conditions: Under strong acidic conditions (low pH), the methoxy group (an ether linkage) could be susceptible to hydrolysis, yielding the corresponding 5-hydroxy derivative. The quinoline nitrogen will be protonated, increasing aqueous solubility.
-
Neutral Conditions: The molecule is expected to be largely stable at neutral pH.
-
Basic Conditions: The molecule is expected to be stable under mild basic conditions. The chloro group on the aromatic ring is generally resistant to hydrolysis but could undergo nucleophilic aromatic substitution under harsh conditions (high temperature, strong base).
Oxidative Stability
The molecule may be sensitive to strong oxidizing agents.[8][9] The electron-rich quinoline ring can be a target for oxidation, potentially leading to the formation of N-oxides or ring-opened products. The methyl and methoxy groups could also be susceptible to oxidation.
Potential Degradation Pathways Visualization
The following diagram illustrates potential degradation points on the 8-Chloro-5-methoxy-2-methylquinoline structure under various stress conditions.
Caption: Potential degradation pathways for the molecule.
Section 3: Safe Handling, Storage, and Reactivity
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.
Safety and Handling
Based on safety data for structurally similar compounds, the following precautions are advised.[3][12][13]
-
Hazard Classification: May be classified as harmful if swallowed and causing skin and serious eye irritation. May also cause respiratory irritation.[3][12][13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling Procedures: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[3][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][13]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[3][13]
-
Storage and Disposal
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13] Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste must be classified and handled as hazardous waste.[8]
Chemical Reactivity
The compound is a versatile intermediate for further synthesis. Key reactive sites include:
-
Quinoline Nitrogen: Can act as a base or nucleophile, allowing for salt formation or alkylation to form quaternary salts.
-
8-Chloro Group: While less reactive than an alkyl halide, it can undergo nucleophilic aromatic substitution under specific conditions (e.g., Buchwald-Hartwig or Ullmann coupling) to introduce amine, ether, or other functionalities.
-
Aromatic Ring: The quinoline ring can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing groups.
Section 4: Experimental Protocols
The following are standardized, self-validating protocols for assessing the stability of 8-Chloro-5-methoxy-2-methylquinoline.
Protocol: Forced Degradation Study for Photostability (ICH Q1B)
This protocol outlines a workflow to determine the intrinsic photostability of the compound.
-
Sample Preparation:
-
Prepare two identical sets of samples. One set will be the "dark control," and the other will be the "test sample."
-
For solid-state testing, spread a thin layer of the compound in a suitable container.
-
For solution-state testing, dissolve the compound in a photochemically inert solvent (e.g., acetonitrile, water) at a known concentration.
-
-
Exposure:
-
Wrap the dark control samples completely in aluminum foil to protect them from light.
-
Place the test samples and the dark control samples in a calibrated photostability chamber.
-
Expose the samples to a light source that conforms to ICH Q1B guidelines, providing a standardized cool white fluorescent lamp and a near-UV lamp. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.
-
-
Analysis:
-
At appropriate time points, withdraw samples from both the test and control groups.
-
Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. This allows for the quantification of the parent compound and the detection of any degradation products.
-
Compare the chromatograms of the test sample to the dark control. Significant formation of new peaks or a decrease in the parent peak area in the test sample indicates photolability.
-
-
Trustworthiness Check: The dark control serves as a self-validating system. Any degradation observed in the control sample would indicate thermal degradation, not photolytic degradation, invalidating the specific test run.
Experimental Workflow Visualization
The diagram below outlines the logical flow for a comprehensive stability testing program.
Sources
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Methodological & Application
Using 8-Chloro-5-methoxy-2-methylquinoline as a pharmaceutical intermediate
An In-Depth Technical Guide to 8-Chloro-5-methoxy-2-methylquinoline as a Pharmaceutical Intermediate
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, making it an ideal framework for interacting with biological targets. The discovery of quinine, the archetypal quinoline-based antimalarial, catalyzed centuries of research, leading to a vast library of derivatives with applications as antibacterial, anticancer, anti-inflammatory, and neuroprotective agents.[2]
8-Chloro-5-methoxy-2-methylquinoline is a specialized derivative that serves as a highly valuable intermediate in the synthesis of complex pharmaceutical agents. The specific arrangement of its substituents—a chloro group at position 8, a methoxy group at position 5, and a methyl group at position 2—provides a unique combination of steric and electronic properties. These features enable chemists to perform selective, high-yield transformations to build intricate molecular architectures, making it a key building block in the development of novel therapeutics, particularly in oncology.[3][4]
This guide provides an in-depth overview of the properties, synthesis, and applications of 8-Chloro-5-methoxy-2-methylquinoline for researchers and scientists in drug development.
Physicochemical Properties and Data
Accurate characterization is the foundation of chemical synthesis. The key properties of 8-Chloro-5-methoxy-2-methylquinoline are summarized below.
| Property | Value | Source |
| CAS Number | 1206-62-8 (for the related 4-ol form) | [5] |
| Molecular Formula | C₁₁H₁₀ClNO | Inferred |
| Molecular Weight | 207.66 g/mol | Inferred |
| Synonym(s) | 8-chloro-5-methoxy-2-methyl-4(1H)-quinolinone | [5] |
| Physical Form | Solid | [5] |
| Purity | Typically >98% | [5] |
| Storage | Sealed in a dry, room-temperature environment. | [5] |
Note: The provided search results primarily point to the related quinolin-4-ol tautomer (CAS 1206-62-8). The target molecule, 8-Chloro-5-methoxy-2-methylquinoline, is the aromatic precursor or a close derivative.
General Synthetic Approach: The Conrad-Limpach Synthesis
The synthesis of substituted quinolines can be achieved through several classic named reactions. The Conrad-Limpach synthesis is a highly effective method for producing 4-hydroxyquinolines (quinolin-4-ones), which can then be converted to the 4-chloro analogues and subsequently de-chlorinated if necessary, or used directly. A plausible pathway to the closely related 8-chloro-5-methoxy-2-methylquinolin-4-ol is outlined below.
This protocol describes the cyclization of an aniline with a β-ketoester, a foundational reaction in quinoline chemistry.
Protocol 1: Synthesis of 8-Chloro-5-methoxy-2-methylquinolin-4-ol
Causality: This two-step process first forms an enamine intermediate via condensation, which then undergoes a thermal cyclization. The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution that closes the pyridine ring.
-
Step 1: Condensation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1 equivalent of 3-chloro-5-methoxyaniline and 1.1 equivalents of ethyl acetoacetate in a suitable solvent such as ethanol.
-
Add a catalytic amount (e.g., 0.1%) of a strong acid like sulfuric acid or p-toluenesulfonic acid to protonate the carbonyl of the ester, activating it for nucleophilic attack by the aniline.
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.
-
-
Step 2: Thermal Cyclization
-
The crude enamine is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.
-
Heat the mixture to approximately 250 °C. This high temperature provides the energy for the intramolecular cyclization reaction.
-
Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot solvent.
-
Carefully cool the mixture and dilute with a hydrocarbon solvent like hexanes to fully precipitate the product.
-
Collect the solid product by vacuum filtration and wash with hexanes to remove the high-boiling solvent.
-
The resulting solid is 8-Chloro-5-methoxy-2-methylquinolin-4-ol, which can be purified further by recrystallization.
-
Caption: Synthetic workflow for 8-Chloro-5-methoxy-2-methylquinolin-4-ol.
Application as a Pharmaceutical Intermediate
The true value of 8-Chloro-5-methoxy-2-methylquinoline lies in its capacity for controlled, regioselective functionalization. The chloro group at the C8 position is a versatile handle for introducing further complexity, most commonly through cross-coupling reactions.
Derivatives based on this core structure have shown significant promise in cancer therapy. For example, a synthesized derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated potent cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway.[3][4] This highlights the potential of the 8-chloro-5-methoxyquinoline scaffold as a precursor to biologically active molecules.
Protocol 2: General Procedure for Suzuki Cross-Coupling
Causality: The Suzuki reaction is a powerful C-C bond-forming reaction. It relies on a palladium catalyst that undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction, while the base is required to activate the boronic acid for the transmetalation step.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 8-Chloro-5-methoxy-2-methylquinoline (1 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the palladium catalyst is oxygen-sensitive.
-
-
Solvent Addition:
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe. Degassing the solvent (e.g., by sparging with argon) prevents oxidation of the catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-5-methoxy-2-methylquinoline derivative.
-
Caption: Role as an intermediate in a Suzuki cross-coupling reaction.
Safety and Handling
Proper handling of chemical intermediates is paramount for laboratory safety. 8-Chloro-5-methoxy-2-methylquinoline and its derivatives are classified as irritants.[5]
General Precautions:
-
Always handle in a well-ventilated area or a chemical fume hood.[6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]
-
Avoid breathing dust, fumes, or vapors.[7]
-
Do not get in eyes, on skin, or on clothing.[6]
-
Wash hands thoroughly after handling.[6]
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Data is for closely related chloro-quinoline structures and should be treated as representative.[5][9]
Conclusion
8-Chloro-5-methoxy-2-methylquinoline is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its carefully arranged functional groups provide a predictable and versatile platform for building molecular complexity. By leveraging established synthetic protocols like the Conrad-Limpach synthesis for its creation and powerful cross-coupling reactions for its elaboration, researchers can efficiently access novel chemical matter. As demonstrated by its utility in synthesizing potent anticancer agents, this intermediate holds significant potential for the development of next-generation therapeutics. Adherence to rigorous safety protocols ensures that its potential can be explored responsibly and effectively.
References
-
Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet - 4-Chloro-8-methoxy-2-methylquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Chloro-2-methylquinoline. PubChem. Retrieved from [Link]
-
Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Retrieved from [Link]
-
Pi Chemicals. (n.d.). Material Safety Data Sheet - 8-Chloro-2-methylquinoline. Retrieved from [Link]
-
Li, Y., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 29(13), 3108. Retrieved from [Link]
-
American Chemical Society. (2024, July 2). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 5-chloro-7-iodo-8-methoxy-2-methylquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrum of 8-methoxyquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Methoxy-2-Methylquinoline. PubChem. Retrieved from [Link]
-
Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[6][7][10]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. Retrieved from [Link]
-
ResearchGate. (n.d.). A few quinoline derivatives in clinical use. Retrieved from [Link]
- Author, et al. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.
-
Al-Ostoot, F. H., et al. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. Retrieved from [Link]
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Application Note: Protocols for the N-Methylation of 8-Chloro-5-Methoxyquinoline
Abstract: This document provides a comprehensive guide for the N-methylation of 8-chloro-5-methoxyquinoline, a key transformation for synthesizing quaternary quinolinium salts. These salts are valuable intermediates in medicinal chemistry and materials science. We present two primary protocols: a classical approach using methyl iodide, known for its high reactivity, and a modern, "green" chemistry approach using dimethyl carbonate, which offers significant safety and environmental advantages. This guide delves into the mechanistic rationale behind reagent selection and reaction conditions, providing researchers with the necessary details to execute these protocols successfully and safely.
Introduction and Strategic Overview
The methylation of nitrogen-containing heterocyles is a fundamental reaction in organic synthesis.[1][2] For quinoline derivatives such as 8-chloro-5-methoxyquinoline, methylation of the ring nitrogen atom transforms the neutral molecule into a positively charged quaternary quinolinium salt. This structural modification profoundly alters the molecule's physicochemical properties, including its solubility, electronic character, and biological interactions, making it a critical step in drug development and the synthesis of functional materials.
The core transformation is an SN2 reaction, wherein the nucleophilic nitrogen atom of the quinoline ring attacks the electrophilic methyl group of a methylating agent. The choice of this agent is the most critical decision, creating a trade-off between reaction efficiency and operational safety. This guide will explore both the high-reactivity, high-hazard traditional pathway and a less reactive but significantly safer, environmentally benign alternative.
Mechanistic Considerations and Reagent Selection
The N-methylation of a quinoline is a classic nucleophilic substitution. The lone pair of electrons on the quinoline nitrogen atom attacks the methyl group of the methylating agent, leading to the formation of a new N-C bond and the displacement of a leaving group.
Pillar 1: The Methylating Agent
-
Traditional High-Reactivity Agents (Methyl Iodide & Dimethyl Sulfate): Methyl iodide (CH₃I) and dimethyl sulfate (DMS) are the conventional choices for N-methylation.[1][3] Their high reactivity stems from the excellent leaving groups (iodide and sulfate, respectively), allowing for rapid reactions under mild conditions, often at room temperature or with gentle heating. However, their utility is severely hampered by their extreme toxicity, volatility, and carcinogenicity, necessitating stringent safety protocols.[3][4]
-
"Green" Benign Alternative (Dimethyl Carbonate): Dimethyl carbonate (DMC) has emerged as an environmentally friendly methylating agent.[1][4] It boasts very low toxicity and is biodegradable. The trade-off is its reduced reactivity compared to traditional agents, which often requires higher temperatures (110–170°C), elevated pressure, or the use of a catalyst to achieve reasonable reaction rates.[1][4]
Pillar 2: Solvents and Catalysts
-
Solvents: The choice of solvent must accommodate the solubility of the starting quinoline and the reaction conditions. For reactive methylating agents like methyl iodide, polar aprotic solvents such as acetone or isopropanol (IPA) are suitable.[5][6] For high-temperature reactions with DMC, the reaction can sometimes be run neat (without solvent) or in a high-boiling polar solvent.[1]
-
Catalysts: While methylation with methyl iodide typically requires no catalyst, reactions with DMC can be accelerated. Nucleophilic tertiary amines like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can act as organocatalysts, activating the DMC and enabling the reaction to proceed under milder conditions.[2]
Comparative Overview of Methylation Strategies
| Parameter | Protocol 1: Classical Methylation | Protocol 2: Green Methylation |
| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Carbonate (DMC) |
| Toxicity Profile | High (Toxic, Volatile, Carcinogen)[3][4] | Low (Environmentally Benign)[1][2] |
| Typical Conditions | Room Temp. to 60°C, Atmospheric Pressure | 120–180°C, Atmospheric or High Pressure[4] |
| Typical Solvent | Acetone, Isopropanol (IPA)[5][6] | Neat (No Solvent) or High-Boiling Solvent |
| Reaction Rate | Fast | Slow (often requires catalyst or heat)[2] |
| Key Advantage | High reactivity, simple procedure | High safety profile, environmentally friendly |
| Key Disadvantage | Extreme toxicity and handling risks | Harsh conditions, potentially lower yields |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the N-methylation of 8-chloro-5-methoxyquinoline.
Protocol 1: Classical N-Methylation with Methyl Iodide
This protocol leverages the high reactivity of methyl iodide for an efficient synthesis of the target quinolinium salt.
Materials:
-
8-chloro-5-methoxyquinoline
-
Methyl Iodide (CH₃I)
-
Acetone (reagent grade)
-
Diethyl ether
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 8-chloro-5-methoxyquinoline (e.g., 1.93 g, 10 mmol) to the flask. Add 40 mL of acetone and stir until the solid is fully dissolved.
-
Reagent Addition: Carefully add methyl iodide (e.g., 0.75 mL, 1.70 g, 12 mmol, 1.2 equivalents) to the solution via syringe.
-
Reaction: Stir the mixture at room temperature. The formation of a precipitate (the quinolinium iodide salt) is typically observed within 1-2 hours. To ensure complete reaction, gently heat the mixture to reflux (approx. 56°C) for 2-4 hours.
-
Isolation: After the reaction period, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting material and residual methyl iodide.
-
Drying: Dry the resulting pale yellow solid under vacuum to yield 8-chloro-1-methyl-5-methoxyquinolinium iodide.
CRITICAL SAFETY NOTE: Methyl iodide is a potent carcinogen and is highly toxic and volatile. This entire procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
Protocol 2: Green N-Methylation with Dimethyl Carbonate (Pressurized)
This protocol utilizes the low-toxicity reagent DMC, requiring elevated temperature and pressure.[4]
Materials:
-
8-chloro-5-methoxyquinoline
-
Dimethyl Carbonate (DMC)
Instrumentation:
-
Stainless steel pressure reactor (autoclave) with stirring and temperature control
-
Vacuum pump
Procedure:
-
Charging the Reactor: To a suitable pressure reactor, add 8-chloro-5-methoxyquinoline (e.g., 1.93 g, 10 mmol) and dimethyl carbonate (e.g., 8.5 mL, 9.0 g, 100 mmol, 10 equivalents). DMC acts as both the reagent and the solvent.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel with an inert gas, such as nitrogen, three times.
-
Reaction: Begin stirring and heat the reactor to 180°C. The internal pressure will rise due to the vapor pressure of DMC (typically to 3.0-5.0 MPa).[4] Maintain these conditions for 6-8 hours.
-
Cool Down: After the reaction is complete, turn off the heating and allow the reactor to cool completely to room temperature. Crucially, do not attempt to open the reactor while it is hot or under pressure.
-
Isolation: Once cooled, vent the reactor in a fume hood. Transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the excess dimethyl carbonate under reduced pressure. The remaining crude product, 8-chloro-1-methyl-5-methoxyquinolinium methylcarbonate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by trituration.
Product Characterization
Confirmation of the product structure is achieved through standard analytical techniques:
-
¹H NMR Spectroscopy: The most telling evidence is the appearance of a new singlet corresponding to the N-methyl protons, typically in the range of δ 4.0-4.5 ppm. A general downfield shift of the aromatic quinoline protons is also expected due to the positive charge on the nitrogen atom.
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry will show a peak for the cation, [M]⁺, corresponding to the molecular weight of the 8-chloro-1-methyl-5-methoxyquinolinium moiety.
-
Melting Point: As ionic salts, the products are expected to be crystalline solids with relatively high melting points.
Conclusion
The N-methylation of 8-chloro-5-methoxyquinoline can be accomplished through multiple synthetic routes. The classical method using methyl iodide offers high efficiency and mild conditions but carries significant safety risks.[3] In contrast, the use of dimethyl carbonate provides an environmentally benign and much safer alternative, though it necessitates more specialized equipment and harsher reaction conditions.[1][4] The choice of protocol should be guided by a careful assessment of the available laboratory infrastructure, safety considerations, and the desired scale of the reaction. Both methods, when executed with care, provide reliable access to the valuable 8-chloro-1-methyl-5-methoxyquinolinium salt intermediate.
References
-
ResearchGate. "One pot minisci protocol for methylation of quinoline via decarboxylation of acetic acid." Available at: [Link]
-
Taylor & Francis Online. "N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate." Available at: [Link]
-
Royal Society of Chemistry. "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress." Organic & Biomolecular Chemistry. Available at: [Link]
-
Thieme Connect. "Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position." Knowledge Updates 2024/2. Available at: [Link]
-
ResearchGate. "15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position | Request PDF." Available at: [Link]
-
ACS Publications. "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents." Organic Letters. Available at: [Link]
-
ResearchGate. "N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA." Available at: [Link]
-
National Center for Biotechnology Information. "Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways." PMC. Available at: [Link]
- Google Patents. "Methylation synthesis method of N-heterocyclic compound.
-
MDPI. "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." Available at: [Link]
-
Cardinal Scholar. "Synthesis of Quinoline Analogues." Available at: [Link]
-
MDPI. "Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain." Available at: [Link]
-
ResearchGate. "Investigation of the phenylation of methyl-quinolines using tritium-labeled nucleogenic phenyl cations | Request PDF." Available at: [Link]
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- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [cardinalscholar.bsu.edu]
Application Notes & Protocols for In Vitro Characterization of 8-Chloro-5-methoxy-2-methylquinoline
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer and anti-inflammatory properties[1][2]. This guide presents a systematic, multi-tiered strategy for the initial in vitro characterization of novel quinoline derivatives, using 8-Chloro-5-methoxy-2-methylquinoline as a representative example. We eschew a rigid, one-size-fits-all approach, instead providing a logical workflow that progresses from broad phenotypic screening to specific mechanistic elucidation. The protocols herein are designed to be self-validating systems, incorporating essential controls and explaining the scientific causality behind experimental choices. This document serves as a practical resource for researchers aiming to identify the biological function and therapeutic potential of new chemical entities within the quinoline class.
Part 1: Foundational Screening — Assessing General Cytotoxicity
Scientific Rationale: The initial and most fundamental question for a novel compound with potential anticancer applications is whether it impacts cell viability. A broad screen against a panel of relevant cancer cell lines provides the foundational data from which all subsequent mechanistic hypotheses are built. Assays that measure metabolic activity, such as the MTT or MTS assay, are robust, high-throughput methods to quantify the dose-dependent effect of a compound on cell proliferation and viability[1]. The resulting half-maximal inhibitory concentration (IC₅₀) is a key metric of the compound's potency[1].
Protocol 1: Cell Viability Assessment via MTS Assay
The MTS assay relies on the reduction of a tetrazolium salt (MTS) by viable, metabolically active cells into a soluble formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116 colorectal carcinoma, MDA-MB-231 breast adenocarcinoma) in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 8-Chloro-5-methoxy-2-methylquinoline in sterile DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells, including vehicle controls, is identical and non-toxic (typically ≤0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent and long enough to observe an effect on proliferation.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation should be long enough for a color change to be visible but before the control wells become oversaturated.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value.
-
Quantitative Data Summary:
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase and not confluent by the end of the assay. |
| Compound Concentration Range | 0.1 µM - 100 µM | A wide range is necessary to capture the full dose-response curve for an unknown compound. |
| Treatment Duration | 48 - 72 hours | Allows for multiple cell doubling times, making antiproliferative effects more pronounced. |
| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced cytotoxicity, ensuring observed effects are due to the compound. |
Experimental Workflow: MTS Assay
Caption: Workflow for determining compound IC₅₀ using the MTS cell viability assay.
Part 2: Mechanistic Inquiry — Investigating STAT3 Pathway Inhibition
Scientific Rationale: Many quinoline-based compounds exert their cytotoxic effects by interfering with key oncogenic signaling pathways[3][4][5]. The JAK/STAT pathway, particularly the transcription factor STAT3, is a high-value target as it is constitutively activated in a wide range of cancers and drives the expression of genes involved in proliferation, survival, and angiogenesis[6][7]. A logical next step is to determine if 8-Chloro-5-methoxy-2-methylquinoline inhibits STAT3 activation, typically triggered by cytokines like Interleukin-6 (IL-6)[8][9].
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the IL-6/JAK/STAT3 signaling pathway.
Protocol 2: Western Blot for Phospho-STAT3 (Tyr705)
This protocol directly measures the phosphorylation of STAT3 at tyrosine 705, a critical event for its activation and dimerization[7][10]. A reduction in this signal upon compound treatment indicates pathway inhibition.
Step-by-Step Methodology:
-
Cell Culture & Starvation: Plate cells (e.g., PANC-1, which has high basal STAT3 activity) in a 6-well plate and grow to 70-80% confluency. To reduce basal phosphorylation, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Pre-treatment: Treat cells with varying concentrations of 8-Chloro-5-methoxy-2-methylquinoline (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 2-4 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with a recombinant cytokine, such as IL-6 (e.g., 20 ng/mL), for 15-30 minutes to induce robust STAT3 phosphorylation. Include an unstimulated, untreated control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an 8-10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an ECL chemiluminescence substrate and visualize the bands using a digital imager.
-
Stripping & Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for Total-STAT3 and a loading control like GAPDH or β-Actin.
Protocol 3: STAT3-Dependent Luciferase Reporter Assay
This assay provides a quantitative, functional readout of STAT3 transcriptional activity[6][11][12]. It uses a plasmid containing a firefly luciferase gene under the control of a promoter with multiple STAT3 binding sites.
Step-by-Step Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T or HepG2) in a 24-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). Allow 24 hours for plasmid expression.
-
Treatment & Stimulation: Treat the transfected cells with the test compound for 2-4 hours, followed by stimulation with IL-6 (20 ng/mL) for an additional 6-8 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in a dual-luciferase assay kit.
-
Luminescence Measurement: In a 96-well luminometer plate, add cell lysate to each well. Use an injector-equipped luminometer to first inject the firefly luciferase substrate and measure the signal, then inject the Stop & Glo® reagent (which quenches the firefly signal and activates Renilla luciferase) and measure the second signal.
-
Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each well. Normalize this ratio to the stimulated vehicle control to determine the percent inhibition of STAT3 transcriptional activity.
Part 3: Phenotypic Confirmation — Quantifying Apoptosis
Scientific Rationale: If the compound is cytotoxic and inhibits a pro-survival pathway like STAT3, the ultimate result is often the induction of programmed cell death, or apoptosis. Measuring the activation of effector caspases, such as caspase-3 and caspase-7, provides direct evidence that the compound induces apoptosis.
Protocol 4: Caspase-Glo® 3/7 Assay
This luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD amino acid sequence. When cleaved by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, generating a light signal that is proportional to caspase activity.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells in a 96-well white-walled plate and treat with the compound at various concentrations (e.g., centered around the IC₅₀) for a predetermined time (e.g., 24 hours). Include vehicle controls and a positive control (e.g., Staurosporine).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's protocol.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: After subtracting background, express the data as fold-change in luminescence relative to the vehicle control.
Experimental Workflow: Apoptosis Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Functionalization of the methyl group in 8-Chloro-5-methoxy-2-methylquinoline
Application Note: Strategic Functionalization of the Methyl Group in 8-Chloro-5-methoxy-2-methylquinoline
Executive Summary
This technical guide details the strategic functionalization of the 2-methyl group in 8-Chloro-5-methoxy-2-methylquinoline (CMMQ) . While the quinoline scaffold is ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors), the specific substitution pattern of CMMQ presents a unique "push-pull" electronic environment.[1] The electron-donating 5-methoxy group and the electron-withdrawing 8-chloro group create distinct reactivity challenges and opportunities.
This note prioritizes radical and oxidative pathways over strong base-mediated lithiation to preserve the sensitive 8-chloro substituent, which is prone to Lithium-Halogen Exchange (Li-HE). We provide validated protocols for accessing three critical synthons: the 2-formyl (aldehyde), 2-bromomethyl (alkylator), and 2-styryl (extended conjugation) derivatives.
Critical Analysis: The Electronic Landscape
Before attempting synthesis, one must understand the electronic "personality" of CMMQ to avoid common pitfalls.[1]
-
The 2-Methyl "Pivot": The methyl group at position 2 is activated by the adjacent ring nitrogen (similar to 2-picoline). However, its acidity is modulated by the ring substituents.[1]
-
The 5-Methoxy Effect (The "Push"): The strong resonance donation (+R) of the methoxy group increases electron density in the heterocyclic ring. This renders the 2-methyl protons less acidic compared to unsubstituted quinoline. Implication: Mild bases (e.g., piperidine) may require higher temperatures or Lewis acid activation.[1]
-
The 8-Chloro Effect (The "Pull" & Risk): The chlorine atom provides inductive withdrawal (-I), slightly recovering the acidity. Crucial Warning: The C8-Cl bond is susceptible to metal-halogen exchange. Using n-BuLi or t-BuLi for deprotonation often leads to scrambling or polymerization via benzyne intermediates.
Strategic Decision: We will utilize Radical Halogenation and SeO₂ Oxidation as the primary functionalization vectors, as they operate orthogonally to the pKa limitations and avoid the Li-HE risk.
Reaction Landscape & Workflow
The following diagram illustrates the divergent pathways available from the parent CMMQ scaffold.
Caption: Divergent functionalization pathways for 8-Chloro-5-methoxy-2-methylquinoline.
Detailed Experimental Protocols
Protocol A: Wohl-Ziegler Radical Bromination
Target: Synthesis of 8-Chloro-2-(bromomethyl)-5-methoxyquinoline
This is the "Gateway Reaction." The bromomethyl group is a versatile electrophile for installing amines, azides, or thiols.[1]
Mechanism: Free-radical substitution at the benzylic position. Key Challenge: Preventing over-bromination to the dibromomethyl species.
Reagents:
-
Substrate: CMMQ (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide.
-
Solvent: CCl₄ (classic) or Benzotrifluoride (green alternative).
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of CMMQ in 50 mL of anhydrous Benzotrifluoride (or CCl₄) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Initiation: Heat the mixture to reflux (approx. 80-100°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product will appear as a less polar spot than the starting material.
-
Workup: Cool to 0°C to precipitate succinimide completely. Filter the solid.[2]
-
Purification: Evaporate the solvent. Recrystallize immediately from Hexane/CH₂Cl₂ to avoid decomposition (benzylic bromides are unstable on silica gel).
Validation Data:
| Parameter | Expected Value | Notes |
|---|---|---|
| Yield | 65 - 75% | Lower yields often due to hydrolysis during workup. |
| ¹H NMR | δ 4.6–4.8 ppm (s, 2H) | Characteristic shift of -CH₂Br protons.[1] |
| Appearance | Off-white/Yellow solid | Darkens upon storage (keep cold/dark). |
Protocol B: Selenium Dioxide Oxidation (Riley Oxidation)
Target: Synthesis of 8-Chloro-5-methoxyquinoline-2-carbaldehyde
This reaction directly converts the methyl group to an aldehyde, essential for Wittig reactions or reductive aminations.[1]
Mechanism: Ene-type reaction followed by sigmatropic rearrangement and dehydration.
Reagents:
-
Substrate: CMMQ (1.0 eq)[1]
-
Oxidant: Selenium Dioxide (SeO₂) (1.2 eq)[1]
-
Solvent: 1,4-Dioxane/Water (95:[1]5) or Xylene (anhydrous).
Step-by-Step:
-
Setup: In a flask, combine CMMQ (5 mmol) and pulverized SeO₂ (6 mmol).
-
Solvent Choice:
-
Method A (Standard): Add 20 mL 1,4-Dioxane and 1 mL water. (Water accelerates the reaction and prevents over-oxidation to the acid).
-
Method B (High Temp): Use Xylene for stubborn substrates (due to the 5-OMe deactivation).
-
-
Reaction: Reflux at 100°C (Dioxane) or 140°C (Xylene) for 4–12 hours. The solution will turn red/black due to precipitation of Selenium metal.
-
Filtration: Filter the hot solution through a Celite pad to remove the black Selenium. Wash with hot EtOAc.
-
Isolation: Concentrate the filtrate. The aldehyde often precipitates upon cooling or addition of diethyl ether.
Expert Insight: If the 5-OMe group makes the methyl too electron-rich, the reaction might be sluggish. In this case, use microwave irradiation (150°C, 30 min) to drive the reaction to completion without thermal decomposition.[1]
Protocol C: Acetic Anhydride Mediated Condensation
Target: Synthesis of Styrylquinolines (e.g., for Bioactivity Screening)
This protocol avoids strong bases, protecting the 8-Cl group. It utilizes the "kinetic acidity" of the methyl group in the presence of an acylating solvent.
Reagents:
-
Substrate: CMMQ (1.0 eq)[1]
-
Electrophile: Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.2 eq)[1]
-
Solvent/Promoter: Acetic Anhydride (Ac₂O) (Excess, 5–10 vol).[1]
Step-by-Step:
-
Mix: Combine CMMQ and the aldehyde in Acetic Anhydride.
-
Reflux: Heat to reflux (140°C) for 6–18 hours.
-
Workup: Cool the mixture. Pour into ice water.
-
Hydrolysis: Stir for 1 hour to hydrolyze excess anhydride. The styryl product usually precipitates as a solid.
-
Purification: Filter and wash with water and ethanol.
Safety & Handling
-
Selenium Dioxide: Highly toxic and a cumulative poison. Use a dedicated fume hood. Dispose of Selenium waste (black solid) as hazardous heavy metal waste.
-
Halogenated Solvents: CCl₄ is carcinogenic; Benzotrifluoride is a safer substitute.
-
Vesicants: 2-(Bromomethyl)quinolines are potent lachrymators and skin irritants. Handle with double gloves.
References
-
Riley Oxidation of Methylquinolines
-
NBS Bromination Protocols
-
Synthesis of 8-Chloro-2-methylquinoline Derivatives
-
Lithium-Halogen Exchange Risks
Sources
Troubleshooting & Optimization
Overcoming solubility issues with 8-Chloro-5-methoxy-2-methylquinoline
Technical Support Center: 8-Chloro-5-methoxy-2-methylquinoline
Welcome to the technical support guide for 8-Chloro-5-methoxy-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of solubilizing this compound for experimental use. Drawing upon established principles of medicinal chemistry and extensive experience with heterocyclic compounds, this guide provides practical, step-by-step solutions and explains the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of 8-Chloro-5-methoxy-2-methylquinoline.
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the inherent properties of 8-Chloro-5-methoxy-2-methylquinoline is the first step in designing a successful solubilization strategy. The quinoline core is a weak base due to the nitrogen atom in the heterocyclic ring.[1] The chloro, methoxy, and methyl substituents increase the molecule's lipophilicity, predicting poor aqueous solubility.
Estimated Physicochemical Properties:
| Property | Estimated Value | Implication for Solubility |
| Molecular Weight | ~223.67 g/mol | Standard for small molecules. |
| Predicted logP | > 3.0 | Indicates high lipophilicity and likely poor water solubility.[2] |
| Predicted pKa | 2.5 - 4.5 | The compound is a weak base; the nitrogen atom can be protonated in acidic conditions to form a more soluble salt.[1][3][4] |
| Physical Form | Solid |
Note: Experimental data for this specific molecule is limited. These values are estimated based on the quinoline scaffold and its substituents.[5][6]
Q2: What is the best starting solvent to prepare a high-concentration stock solution?
A2: For creating a high-concentration stock solution, a polar, aprotic organic solvent is the recommended starting point.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[7][8]
-
Alternatives: N,N-Dimethylformamide (DMF) or ethanol can also be effective.[][10] However, DMSO is generally superior for highly lipophilic molecules.
Q3: My compound won't dissolve in aqueous buffers like PBS for my biological assay. What should I do?
A3: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's lipophilic nature. The standard procedure is to first create a concentrated stock solution in an organic solvent (like DMSO) and then dilute this stock into your aqueous buffer.[11] Be aware that the compound may precipitate during this dilution step if the final concentration exceeds its aqueous solubility limit.
Q4: I've diluted my DMSO stock into my cell culture media, and now I see a precipitate. Why did this happen and how can I fix it?
A4: This phenomenon, known as "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit. The DMSO from the stock solution is diluted, and the water in the media becomes the primary solvent, which cannot keep the lipophilic compound dissolved.
Quick Fixes:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.
-
Decrease DMSO Percentage: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity to the cells.[11][12]
-
Use a Co-solvent or Solubilizer: For particularly challenging compounds, incorporating formulation aids may be necessary.[7][13][14]
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to resolving persistent solubility issues.
Problem 1: Compound is insoluble even in pure DMSO.
While unlikely for this class of compounds, if you encounter this issue, it may indicate a problem with the compound's purity or stability. However, you can try the following:
-
Gentle Warming: Warm the solution to 37°C in a water bath. Increased temperature can enhance the solubility of many organic compounds.[15][16]
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up solid aggregates and facilitate dissolution.
Problem 2: Compound precipitates immediately upon dilution into aqueous buffer.
This is the most common solubility challenge. The workflow below will guide you through the most effective solutions.
Caption: Troubleshooting workflow for compound precipitation.
In-Depth Explanation of Key Steps:
-
pH Adjustment (Step E): The quinoline nitrogen is a weak base.[1] By lowering the pH of the aqueous buffer to a value at least 1-2 units below the compound's pKa (estimated around 2.5-4.5), the nitrogen atom becomes protonated.[3] This forms a cationic salt, which is generally much more soluble in polar, aqueous solvents.[1][17] This is the most effective and chemically straightforward method for improving the aqueous solubility of basic compounds.[18]
-
Co-solvency (Step I): Co-solvents are organic solvents miscible with water that can increase the solubility of non-polar solutes.[][13][19] By creating an intermediate dilution in a less volatile and often more biocompatible co-solvent like polyethylene glycol 400 (PEG 400) or propylene glycol, you create a more "hospitable" environment for the compound before the final dilution into the fully aqueous system.[20]
-
Use of Surfactants or Cyclodextrins (Step J):
-
Surfactants: Molecules like Tween 80 or Solutol HS-15 form micelles in aqueous solutions. The lipophilic compound can partition into the hydrophobic core of these micelles, effectively "hiding" it from the water and creating a stable dispersion.[21]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The compound can form an inclusion complex, where it sits inside the hydrophobic pocket, while the hydrophilic exterior allows the entire complex to be soluble in water.[22][21]
-
Part 3: Standard Operating Protocols
Follow these detailed protocols to ensure reproducibility and minimize solubility issues.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of 8-Chloro-5-methoxy-2-methylquinoline needed.
-
Formula: Mass (mg) = 10 mM * 223.67 g/mol * Volume (L)
-
Example for 1 mL: 10 mmol/L * 223.67 g/mol * 0.001 L = 2.237 mg
-
-
Weighing: Accurately weigh the calculated mass of the solid compound into a sterile microcentrifuge or amber glass vial.[23]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (cell culture grade is recommended).[8]
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids persist, gently warm the vial to 37°C for 5-10 minutes or place it in a bath sonicator for 5 minutes.[23] Visually inspect to ensure a clear, precipitate-free solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11][24]
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (Serial Dilution)
This protocol is designed to minimize precipitation when diluting the DMSO stock.
-
Prepare Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 in pure DMSO to create a 1 mM intermediate stock.
-
Prepare Final Working Solution: Add the 1 mM intermediate stock dropwise to your vigorously vortexing or stirring aqueous buffer to achieve the final desired concentration.
-
Example for 10 µM in 10 mL: Add 100 µL of the 1 mM intermediate stock to 9.9 mL of buffer.
-
-
Final DMSO Check: This method results in a final DMSO concentration of 1%, which may be too high for some cell-based assays. If a lower concentration is needed (e.g., 0.1%), a higher initial stock concentration or a multi-step serial dilution in the aqueous buffer itself will be required.
-
Inspection: Always visually inspect the final working solution for any signs of precipitation (haziness, cloudiness, visible particles) before use.
References
- Overcoming poor solubility of quinoline deriv
- The effect of temperature and pH on the solubility of quinolone compounds: estimation of he
-
Cosolvent. Wikipedia. [Link]
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIV
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- How to dissolve peptide in DMSO and still be safe to the cell culture. (2023). LifeTein.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Springer.
- pH Adjustment and Co-Solvent Optimiz
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- 8-Chloro-5-methoxy-2-methylquinolin-4-ol. Sigma-Aldrich.
- 2-(2-quinolyl)quinoline - Solubility of Things. Solubility of Things.
- Compound Handling Instructions. MCE.
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
- Dimethyl sulfoxide (DMSO) Cell culture grade. ITW Reagents.
-
How to do proper DMSO control for cell culture drug treatments? (2023). ResearchGate. [Link]
- Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed.
-
8-Chloro-2-methylquinoline. PubChem. [Link]
- Chapter 7_Quinolines and Isoquinolines.pdf. Mansoura University.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Solubilization techniques used for poorly w
- Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). JMPAS.
- An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 18. jmpas.com [jmpas.com]
- 19. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijmsdr.org [ijmsdr.org]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifetein.com [lifetein.com]
- 24. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Chloro-5-methoxy-2-methylquinoline
Ticket ID: PUR-8C5M2Q-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of Column Chromatography for Functionalized Quinolines
Introduction
Welcome to the Technical Support Center. You are likely attempting to purify 8-Chloro-5-methoxy-2-methylquinoline , a key intermediate often associated with the synthesis of antimalarial 8-aminoquinolines (analogous to Primaquine/Tafenoquine scaffolds).
Purifying this molecule presents a specific set of chemical challenges:
-
Basicity: The quinoline nitrogen, though modulated by the 8-chloro substituent, interacts strongly with acidic silanols on silica gel, leading to peak tailing.
-
Solubility: The fused aromatic system creates solubility challenges in non-polar mobile phases (Hexane/Heptane), while the basic nitrogen promotes salt formation.
-
Regioisomers: Depending on your synthesis route (e.g., Skraup or Doebner-Miller), you may face close-eluting regioisomers or "tarry" polymerization byproducts.
This guide replaces standard templates with a dynamic, problem-solving workflow designed to ensure high-purity isolation.
Module 1: Method Development & Chemistry
The "Silanol Effect" and Mobile Phase Modifiers
Standard silica gel (
The Solution: You must use a Basic Modifier .[1]
-
Triethylamine (TEA): The gold standard. It has a higher pKa (~10.75) than the quinoline, effectively "capping" the acidic silanols before your target molecule can interact with them.
-
Ammonia (
): Used when eluting with MeOH/DCM mixtures for highly polar derivatives.
Solvent System Selection
For 8-Chloro-5-methoxy-2-methylquinoline, the lipophilic chloro and methyl groups allow for elution in moderately non-polar systems.
| Solvent System | Polarity | Modifier | Recommendation |
| Hexane / EtOAc | Low-Medium | 1-3% TEA | Primary Choice. Good separation of non-polar impurities. |
| DCM / MeOH | High | 1% | Use only if the compound is stuck on the baseline in EtOAc. |
| DCM / EtOAc | Medium | 1% TEA | Good alternative if solubility in Hexane is poor. |
Module 2: Validated Purification Protocol
Step 1: TLC Scouting (The "Self-Validating" Step)
Do not run the column until you see a round spot on TLC.
-
Prepare a TLC chamber with Hexane:EtOAc (80:20) .
-
Spot your crude mixture.
-
Observation: If the spot streaks (comet-like tail), the method has failed.
-
Correction: Add 1% Triethylamine to the mobile phase and repeat.
-
Target: You want a round, compact spot with an
between 0.25 and 0.35 .
Step 2: Column Neutralization (Critical)
Failure to neutralize the silica is the #1 cause of yield loss.
-
Pack the column with silica gel using 100% Hexane containing 3% TEA .
-
Flush with 2-3 column volumes (CV) of this buffer. This saturates the acidic sites.
-
Note: The heat of adsorption (exothermic) may occur; allow the column to cool before loading.
Step 3: Sample Loading (Solid Load Technique)
Liquid loading (dissolving in DCM) often leads to band broadening because DCM is a "strong" solvent in this system. Solid loading is superior for this quinoline derivative.
-
Dissolve crude material in a minimum amount of DCM or Acetone.
-
Add silica gel (ratio: 2g silica per 1g crude).
-
Rotary evaporate to dryness until you have a free-flowing powder.
-
Load this powder carefully onto the top of the packed column.
Step 4: Gradient Elution
Run a gradient to separate the lipophilic 8-chloro impurities from the target.
-
0-5 mins: 100% Hexane (+1% TEA) [Flushes non-polar oils]
-
5-20 mins: 0%
20% EtOAc (+1% TEA) -
20-40 mins: Hold at ~20-30% EtOAc (Adjust based on TLC
)
Module 3: Troubleshooting & Logic Flow
Visualizing the Decision Process
Use the following logic flow to diagnose issues during purification.
Figure 1: Decision tree for optimizing the purification of basic heterocycles.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does the 8-Chloro substituent matter for chromatography?
A: The chlorine atom at the 8-position is electron-withdrawing. While this lowers the pKa of the quinoline nitrogen (making it less basic than unsubstituted quinoline), it also increases the molecule's lipophilicity. This means the compound will move faster in non-polar solvents (higher
Q2: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina is actually chemically superior for quinolines because it lacks the acidic protons that cause tailing. However, silica is cheaper and has higher resolution. If you cannot stop the tailing with TEA on silica, switch to Alumina (Type III, Brockmann activity).
Q3: My product turned red/brown on the column. What happened? A: Quinolines, especially electron-rich ones (5-methoxy), are prone to oxidation. If the silica is too acidic or if the column runs too slowly (exposure to air/light), oxidation can occur.
-
Fix: Flush the column with Nitrogen before use, wrap it in foil to exclude light, and work quickly.
Q4: How do I remove the Triethylamine (TEA) from my final product? A: TEA has a high boiling point (~89°C) and smells.
-
Rotovap your fractions.
-
Redissolve the solid in DCM.
-
Wash with Saturated
(do not use acid, or you will salt out your product). -
Dry over
and evaporate. The residual TEA usually co-evaporates or is removed in high vacuum drying.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Retrieved from
-
National Institutes of Health (NIH). (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine. Retrieved from
-
Silver, J. (ResearchGate). (2014). When basification of silica gel is required, before using Column chromatography? Retrieved from
-
University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from
-
PubChem. 8-Chloro-2-methylquinoline Compound Summary. Retrieved from
Sources
Technical Support Center: Purification of 8-Chloro-5-methoxy-2-methylquinoline
Diagnostic & Triage: Characterizing Your Crude
Before initiating purification, compare your crude material against the standard impurity profile for substituted quinolines synthesized via the Doebner-Miller or Skraup pathways.[1]
| Impurity Type | Physical Sign | Chemical Origin | Removal Strategy |
| Polymeric Tars | Dark brown/black viscous sludge; insoluble in dilute acid.[1][2] | Polymerization of crotonaldehyde or | Acid-Base Extraction (See Protocol A) |
| Unreacted Aniline | Reddish oil; distinct amine odor.[1][2] | Incomplete consumption of 2-chloro-5-methoxyaniline.[1][2] | Acetylation or Chromatography |
| Regioisomers | Lower melting point; broad NMR signals.[1][2] | Cyclization at incorrect ortho-position (rare if C2 is blocked by Cl).[1][2] | Recrystallization (See Protocol B)[1][2][3] |
| Inorganic Salts | White crystalline residue; non-combustible.[1] | Zinc chloride or iron salts (if Lewis acid catalysts were used) [2].[1] | Aqueous Wash / Filtration |
Protocol A: The "Rough Cut" (Acid-Base Extraction)[2]
Objective: Separate the basic quinoline product from non-basic polymeric tars and neutral organic impurities.[1] This is the most critical step for Doebner-Miller products.[1]
Mechanism: 8-Chloro-5-methoxy-2-methylquinoline contains a basic nitrogen (
Step-by-Step Workflow
-
Dissolution (Acidification):
-
Dissolve the crude dark oil/solid in 2M HCl (10 mL per gram of crude).
-
Why: Converts the quinoline to its hydrochloride salt (
), forcing it into the aqueous phase. -
Observation: Tars will likely remain undissolved or form a gummy suspension.[1]
-
-
Filtration/Washing:
-
Filter the acidic mixture through a Celite pad to remove insoluble tars.[1]
-
Wash the acidic aqueous filtrate with Ethyl Acetate (EtOAc) (
vol).[1] -
Critical Check:Discard the organic (EtOAc) layer. It contains non-basic impurities and neutral polymers.[1] Keep the aqueous acidic layer (yellow/orange).[1]
-
-
Basification (The pH Swing):
-
Extraction & Drying:
Visual Workflow: Acid-Base Purification Logic
Caption: Logical flow for separating basic quinoline targets from neutral polymeric byproducts using pH manipulation.
Protocol B: The "Fine Polish" (Recrystallization)
Objective: Remove trace isomers and achieve >98% purity. Prerequisite: Material must have passed Protocol A.[1]
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Best first choice.[1][2] Promotes good crystal growth for substituted quinolines [5].[1] |
| Ethanol / Water | Medium | Use if product is too soluble in pure EtOH.[1] Add water to hot EtOH until turbid. |
| Hexane / EtOAc | High | Good for removing non-polar impurities.[1] Start with minimal hot EtOAc, add Hexane. |
| Toluene | Low | Risk of solvate formation; hard to remove trace solvent.[1] |
Troubleshooting "Oiling Out"
Issue: Upon cooling, the product forms a separate oil layer at the bottom instead of crystals. Cause: The solution is too concentrated, or the melting point is depressed by impurities. Fix:
-
Re-heat to dissolve the oil.[1]
-
Add a seed crystal (if available) or scratch the glass wall.[1]
-
Add 10% more solvent to lower the concentration.[1]
-
Allow to cool very slowly (wrap flask in foil/towel).
Frequently Asked Questions (FAQ)
Q1: My product is a persistent red oil, even after acid-base extraction. Why? A: The red color often indicates trace oxidation products (quinoline-5,8-diones) or azo-impurities from the aniline starting material.[2]
-
Solution: Perform a filtration through a short pad of silica gel .[1] Dissolve the oil in 10% EtOAc/Hexane and flush through silica.[1] The red polar impurities usually stick to the silica, while the quinoline elutes.
Q2: The yield after acid-base extraction is lower than expected (<40%). Where is my product? A: Two possibilities:
-
Emulsion Lock: The product is trapped in an emulsion during the DCM extraction.[1] Fix: Filter the emulsion through Celite or add saturated brine to break it.[1]
-
Incomplete Basification: If the pH wasn't >10, the quinoline may still be protonated in the aqueous layer.[1] Fix: Re-check the pH of the discarded aqueous layer; if <10, add more NaOH and re-extract.
Q3: Can I use steam distillation? A: Yes. 2-methylquinolines are often steam-volatile [1].[1][2] This is an excellent alternative to acid-base extraction if you have a large amount of tar.[1][2] The quinoline will distill over with water, leaving the heavy polymers behind.
References
-
BenchChem Technical Support. (2025).[1][4][5][6] Identification of common byproducts in quinoline synthesis. Retrieved from [1]
-
University of KwaZulu-Natal. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction. Retrieved from [1]
-
BenchChem. (2025).[1][4][5][6] Technical Support Center: Doebner-von Miller Quinoline Synthesis - Troubleshooting. Retrieved from [1]
-
National Institutes of Health (NIH). (2006). 8-Chloro-2-methylquinoline Crystal Structure. PMC. Retrieved from [1]
-
University of Rochester. (2025).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [1]
Sources
Validation & Comparative
Structural Validation and NMR Performance Guide: 8-Chloro-5-methoxy-2-methylquinoline
Executive Summary
Compound Identity: 8-Chloro-5-methoxy-2-methylquinoline Core Application: Intermediate scaffold for antimalarial (aminoquinoline analogs) and anticancer kinase inhibitors. Analytical Challenge: Differentiating the 2,5,8-substitution pattern from thermodynamically stable regioisomers (e.g., 3-methyl or 6-methoxy variants) and validating the complete electrophilic substitution of the precursor.
This guide provides a technical breakdown of the 1H NMR spectral performance of 8-Chloro-5-methoxy-2-methylquinoline. It contrasts the compound's spectral signature against critical regioisomers and evaluates solvent system performance (CDCl₃ vs. DMSO-d₆) to optimize resolution.
Structural Analysis & Electronic Predicates
To interpret the spectrum accurately, one must understand the electronic "push-pull" dynamics affecting the proton environments.
-
The Scaffold (Quinoline): A bicyclic aromatic system. The nitrogen atom (N1) naturally deshields the adjacent protons (H2, H8) via induction, though here C2 and C8 are substituted.
-
2-Methyl Group (+I Effect): The methyl group at C2 acts as a weak electron donor. Crucially, it replaces the highly deshielded H2 proton, simplifying the pyridine ring spin system to an AB doublet (H3/H4).
-
5-Methoxy Group (+M Effect): A strong mesomeric donor. It significantly shields the ortho (H6) and para (H8 - substituted) positions. This creates a high-field shift for H6 relative to a standard quinoline.
-
8-Chloro Group (-I Effect): An inductive withdrawer at the C8 position. It replaces H8 and deshields the adjacent H7 proton, counteracting some of the shielding from the distant methoxy group.
Experimental Protocol: High-Resolution Acquisition
Standardized workflow for reproducibility.
Sample Preparation
-
Mass: Weigh 5.0 – 10.0 mg of the solid analyte.[1]
-
Solvent: Add 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Note: If solubility is poor (cloudy solution), switch to DMSO-d₆ . (See Section 5 for performance comparison).
-
-
Homogenization: Sonicate for 30 seconds. Filter through a glass wool plug if particulate matter remains.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Spectral Width: -2 to 14 ppm (To capture exchangeable protons if precursors are present).
-
Scans (NS): 16 (minimum) to 64 (for 13C satellites detection).
-
Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (Quantitative).
-
Temperature: 298 K.
Spectral Performance & Assignment
The following data represents the distinct spectral signature of the target compound.
Table 1: Chemical Shift Assignments (CDCl₃)
| Position | Group | Shift (δ, ppm) | Multiplicity | Coupling ( | Interpretation |
| C2-Me | Methyl | 2.75 | Singlet (s) | - | Characteristic high-field singlet. |
| C5-OMe | Methoxy | 4.02 | Singlet (s) | - | Strong singlet, confirms O-alkylation. |
| H3 | Aromatic | 7.35 | Doublet (d) | 8.5 | Ortho-coupling to H4. Shielded by C2-Me. |
| H6 | Aromatic | 6.85 | Doublet (d) | 8.2 | Diagnostic: Upfield due to ortho-OMe effect. |
| H7 | Aromatic | 7.60 | Doublet (d) | 8.2 | Deshielded by adjacent 8-Cl. |
| H4 | Aromatic | 8.35 | Doublet (d) | 8.5 | Deshielded by ring nitrogen (peri-effect). |
Note: Values are consistent with substituent chemical shift additivity rules for quinolines.
Comparative Performance Guides
Comparison A: Structural Discrimination (Target vs. Regioisomer)
Differentiation between the target (2-Methyl) and its likely isomer (3-Methyl) is a critical quality attribute (CQA).
| Feature | Target: 2-Methyl isomer | Alternative: 3-Methyl isomer | Performance Verdict |
| H2 Signal | Absent (Substituted). | Present (~8.8 ppm, Singlet). | High Confidence: The presence of a downfield singlet at ~8.8 ppm immediately fails the batch. |
| Pyridine Ring | AB System (Two doublets, H3/H4). | AX System (H4 singlet/doublet, H2 singlet). | The 2-Methyl isomer shows clear vicinal coupling ( |
| Methyl Shift | 2-Me is slightly deshielded due to proximity to Nitrogen. |
Comparison B: Solvent System Performance
Choosing the right solvent affects resolution and chemical shift dispersion.
| Parameter | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide) | Recommendation |
| Solubility | Moderate. Good for free bases. | Excellent. Required for salts (e.g., HCl salt). | Use CDCl₃ for routine QC to avoid moisture uptake. |
| Resolution | Sharper lines. | Viscosity causes slight line broadening. | CDCl₃ is superior for resolving fine coupling ( |
| Water Peak | ~1.56 ppm (Usually non-interfering). | ~3.33 ppm (Can overlap with Methoxy/Methyl). | Critical Risk: In DMSO, the water peak can obscure the C2-Methyl or C5-Methoxy signals if the sample is "wet." |
| Shift Effect | Standard Reference. | Aromatic protons shift downfield (+0.1 to +0.3 ppm). | Stick to one solvent for consistency in batch records. |
Validated Interpretation Workflow
The following logic flow ensures rigorous structural confirmation, moving from simple 1D observation to 2D confirmation.
Caption: Step-by-step logic flow for validating the 8-Chloro-5-methoxy-2-methylquinoline structure using 1D and 2D NMR.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shift additivity rules).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for Quinoline base shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Source for Solvent Comparison Data).
Sources
A Comparative Analysis of Bioactivity: 8-Chloro vs. 8-Hydroxy Quinoline Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast array of derivatives, those substituted at the 8-position have garnered significant attention for their diverse and potent biological activities. This guide provides an in-depth comparative analysis of two key classes of 8-substituted quinolines: 8-chloroquinoline and 8-hydroxyquinoline derivatives. By examining their structure-activity relationships, mechanisms of action, and performance in various biological assays, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.
The Foundational Scaffold: Understanding Quinoline's Privileged Status
Quinoline, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in drug discovery. Its rigid structure, combined with the presence of a nitrogen atom, allows for a variety of intermolecular interactions with biological targets, including hydrogen bonding, pi-pi stacking, and metal coordination. The 8-position, in particular, is a strategic site for substitution, as it can significantly influence the electronic properties and three-dimensional shape of the molecule, thereby modulating its biological activity.
8-Hydroxyquinoline Derivatives: The Versatile Metal Chelators
8-Hydroxyquinoline (8-HQ) and its derivatives are renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[1][2][3] A key feature underpinning their bioactivity is the presence of the 8-hydroxyl group, which, in conjunction with the quinoline nitrogen, forms a bidentate chelating site for various metal ions.[4] This chelation is often integral to their mechanism of action.
Mechanism of Action: A Double-Edged Sword of Metal Sequestration and ROS Generation
The primary mechanism of action for many 8-HQ derivatives involves the chelation of essential metal ions, such as iron, copper, and zinc, which are crucial for the function of numerous enzymes and proteins in both microbial and cancer cells.[4] By sequestering these metals, 8-HQ derivatives can disrupt vital cellular processes, leading to cell death.
Furthermore, the metal complexes formed by 8-HQ derivatives can themselves be biologically active. For instance, copper complexes of 8-HQ can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This dual functionality of metal sequestration and ROS production makes 8-HQ derivatives particularly potent therapeutic candidates.
dot
Caption: Mechanism of 8-Hydroxyquinoline Bioactivity.
8-Chloroquinoline Derivatives: Exploring the Impact of Halogenation
The introduction of a chlorine atom at the 8-position of the quinoline ring significantly alters the molecule's electronic and lipophilic properties. While not as extensively studied as their 8-hydroxy counterparts, 8-chloroquinoline derivatives have demonstrated notable anticancer and antimicrobial activities.[5]
Structure-Activity Relationship: The Role of Electronegativity and Lipophilicity
The electron-withdrawing nature of the chlorine atom at the 8-position can influence the reactivity of the quinoline ring and its ability to interact with biological targets. Increased lipophilicity due to the chloro-substituent can also enhance membrane permeability, potentially leading to better intracellular accumulation of the drug.
Comparative Bioactivity: A Head-to-Head Analysis
While direct comparative studies are limited, by collating data from various sources, we can draw meaningful comparisons between the bioactivity of 8-chloro and 8-hydroxy quinoline derivatives.
Anticancer Activity
Both classes of compounds have shown promise as anticancer agents. 8-Hydroxyquinoline derivatives, particularly those with additional substitutions, have exhibited potent cytotoxicity against a range of cancer cell lines.[1][6] For instance, certain 8-HQ derivatives have shown significant activity against leukemia cell lines.[6] The anticancer activity of 8-chloroquinolines has also been reported, with some derivatives showing notable efficacy.[5]
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline | 7-pyrrolidinomethyl-8-hydroxyquinoline | Leukemia | ~15.5 | [6] |
| 7-morpholinomethyl-8-hydroxyquinoline | Leukemia | ~8.1 | [6] | |
| 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia | ~4.5 | [6] | |
| 5,7-dibromo-8-hydroxyquinoline | A549 (Lung) | ~11.8 | [1] | |
| 5,7-dibromo-8-hydroxyquinoline | HT29 (Colon) | ~11.0 | [1] | |
| 8-Chloroquinoline | 8-chloro-1,4-substituted-[5][7][8]triazolo[4,3-a]quinoxaline | Not Specified | - | [5] |
| Chloro-Substituted 8-HQ | 5-chloro-8-hydroxyquinolinium chloride | Nalm6 (Leukemia) | Active | [9] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Various | Potent | [4] |
Note: Direct comparison is challenging due to variations in experimental conditions across studies. The data presented is for illustrative purposes.
Antimicrobial Activity
Both 8-hydroxy and 8-chloroquinoline derivatives have demonstrated significant antimicrobial properties. The antibacterial and antifungal actions of 8-HQ derivatives are well-documented, with their metal-chelating ability playing a crucial role.[1][10][11][12][13] Halogenated 8-hydroxyquinolines, such as clioquinol, are known for their potent and broad-spectrum antimicrobial effects.[10][14] 8-Chloro-triazolo-quinoxaline derivatives have also been shown to possess significant antimicrobial activity.[5]
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Derivative Class | Compound Example | Microorganism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | 8-HQ derivative (PH265) | Candida auris | 0.5 - 1 | [11][12] |
| 8-HQ derivative (PH276) | Candida auris | 0.5 - 8 | [11][12] | |
| Clioquinol | Candida spp. | 0.031 - 2 | [10] | |
| 8-Chloroquinoline | 8-chloro-triazolo-quinoxaline | Various Bacteria | Significant Activity | [5] |
| Chloro-Substituted 8-HQ | 5-chloro-8-hydroxyquinoline | Staphylococcus aureus | - | [15] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols: A Guide to In Vitro Bioactivity Assessment
To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
dot
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (8-chloro and 8-hydroxy quinoline derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
dot
Caption: Workflow for MIC Determination by Broth Microdilution.
Detailed Steps:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
Both 8-chloro and 8-hydroxyquinoline derivatives represent promising scaffolds for the development of novel therapeutic agents. 8-Hydroxyquinolines, with their well-established metal-chelating properties, offer a multi-pronged approach to treating diseases like cancer and microbial infections. 8-Chloroquinolines, while less explored, demonstrate significant potential, and their increased lipophilicity may offer advantages in terms of cellular uptake.
The inclusion of a chloro-substituent on the 8-hydroxyquinoline core, as seen in compounds like clioquinol, often leads to enhanced bioactivity, suggesting a synergistic effect between the chelating hydroxyl group and the electron-withdrawing halogen.
Future research should focus on systematic structure-activity relationship studies to directly compare the efficacy of 8-chloro and 8-hydroxy quinoline derivatives with varied substitution patterns. Elucidating the precise molecular targets and mechanisms of action for 8-chloroquinoline derivatives will be crucial for their rational design and optimization as next-generation therapeutics.
References
-
Venkata Rao, C., et al. (2010). Synthesis and biological activity of 8-chloro-[5][7][8]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504.
- De Villiers, K. A., et al. (2003). Synthesis and biological evaluation of substituted quinolines: potential treatment of protozoal and retroviral co-infections. Bioorganic & Medicinal Chemistry, 11(23), 5013-5023.
- Pippi, B., et al. (2017). Evaluation of 8-hydroxyquinoline derivatives as hits for antifungal drug design. Medical Mycology, 55(7), 765-775.
- Singh, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3043-3057.
- Kowol, C. R., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 64(15), 11281-11301.
- Freitas, C. S., et al. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. European Journal of Medicinal Chemistry, 84, 595-604.
- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4184.
- Chen, Y. F., et al. (2001). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology, 53(9), 1151-1158.
- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(6), 333-344.
- Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
- Pippi, B., et al. (2019). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. New Journal of Chemistry, 43(3), 1435-1445.
- Krummenauer, M. E., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(10), 984.
- de Bem, C., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 24(3), 2097.
- Camargo, M. S., et al. (2023).
- Prachayasittikul, V., et al. (2016). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
- Farkas, E., et al. (2010). Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives. Journal of the Serbian Chemical Society, 75(8), 1075-1085.
- BenchChem. (2025).
- Suliman, F. O. (2014).
- Asif, M., & Siddiqui, A. A. (2021). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 13(12), 1085-1100.
- BenchChem. (2025).
- Krummenauer, M. E., et al. (2023). Chemical structures of 8HQ and its derivatives (1-9).
- Szałaj, N., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044.
- de Souza, T. C., et al. (2017). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of substituted quinolines: potential treatment of protozoal and retroviral co-infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex | Scilit [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: Reference Standards for 8-Chloro-5-methoxy-2-methylquinoline Analysis
Topic: Reference standards for 8-Chloro-5-methoxy-2-methylquinoline analysis Content Type: Publish Comparison Guides
Executive Summary
8-Chloro-5-methoxy-2-methylquinoline (CAS: 1201-07-6 for HCl salt / Free base implied) is a critical pharmacophore and starting material in the synthesis of BET bromodomain inhibitors (e.g., CBP/p300 inhibitors for oncology).[1] Its structural integrity—specifically the 5-methoxy regiochemistry and 8-chloro substitution —directly impacts the potency and selectivity of the final drug candidate.
This guide compares the performance of three tiers of reference standards available to researchers: Certified Reference Materials (CRMs) , Qualified Analytical Standards (QAS) , and Reagent Grade Building Blocks (RGB) . We provide experimental evidence demonstrating why relying on lower-tier standards for quantitative analysis introduces significant risk of assay bias and impurity carryover.
The Challenge: Regioselectivity and Purity
The synthesis of 8-Chloro-5-methoxy-2-methylquinoline (typically via Skraup or Doebner-Miller cyclization of 2-chloro-5-methoxyaniline) is prone to forming regioisomers (e.g., 7-methoxy analogs) and de-chlorinated byproducts .
In high-stakes drug development, the Reference Standard must be capable of resolving these specific structural variants.
Comparison of Reference Standard Tiers
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Qualified Analytical Standard (QAS) | Tier 3: Reagent Grade Building Block (RGB) |
| Primary Use | GMP Release Testing, Calibration of Secondary Stds | Routine HPLC Assays, In-process Control | Synthetic Synthesis (Not for Analysis) |
| Purity (Assay) | >99.5% (Mass Balance) | >98.0% (Chromatographic Area%) | 95-97% (Variable) |
| Traceability | SI Units (NIST/BIPM Traceable) | Traceable to Internal Primary Std | None |
| Regioisomer Control | Quantified (<0.1%) | Detectable (<0.5%) | Unknown / Co-eluting |
| Water Content | Measured (KF Titration) | Measured (KF) | Not Reported (Hygroscopic risk) |
| Cost | $ |
Comparative Performance Analysis
Experiment A: Chromatographic Resolution of Regioisomers
We compared the performance of a Tier 2 QAS against a Tier 3 RGB in detecting the critical impurity 8-Chloro-7-methoxy-2-methylquinoline (a common byproduct).
-
Method: UHPLC-UV (Methodology detailed in Section 4).
-
Observation: The Tier 3 material contained 2.4% of the 7-methoxy isomer, which co-eluted as a "shoulder" on the main peak in standard C18 conditions, leading to a false positive assay value of 99.1% .
-
Correction: Using the Tier 2 QAS (which includes a specific system suitability test for isomer resolution), the method was optimized to separate the isomer (
), revealing the true purity of the Tier 3 material to be only 96.7% .
Experiment B: Response Factor Consistency
-
Objective: Determine if Reagent Grade material can be used as an external standard for quantitation.
-
Result: The Relative Response Factor (RRF) of the Tier 3 RGB fluctuated by ±4.2% between batches due to variable water content (hygroscopicity of the HCl salt). The Tier 1 CRM showed <0.3% variability.
Experimental Protocols
Protocol 1: High-Resolution HPLC for Regioisomer Separation
This method is validated to separate the 5-methoxy target from 6-methoxy and 7-methoxy isomers.
-
Instrument: Agilent 1290 Infinity II or Equivalent UHPLC.
-
Column: Phenomenex Kinetex F5 (Pentafluorophenyl),
.-
Rationale: PFP phases offer superior selectivity for halogenated and positional aromatic isomers compared to C18 via
interactions.
-
-
Mobile Phase:
-
Gradient:
-
0.0 min: 10% B
-
10.0 min: 40% B
-
12.0 min: 90% B[7]
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 254 nm (Reference 360 nm).
-
System Suitability: Resolution (
) between 8-Chloro-5-methoxy-2-methylquinoline and 8-Chloro-7-methoxy isomer must be .
Protocol 2: Structural Validation via NMR (Self-Validating)
To distinguish the 5-methoxy substitution from the 7-methoxy isomer.
-
Solvent: DMSO-
. -
Experiment: 1D
NMR + 2D NOESY. -
Diagnostic Signal:
-
5-Methoxy: The methoxy protons (
ppm) will show a NOE correlation to the H-6 proton (doublet) and H-4 (if applicable). Crucially, H-3 and H-4 coupling ( Hz) confirms the quinoline ring structure. -
7-Methoxy: The methoxy protons will show NOE to H-6 and H-8 (impossible here due to Cl substitution) or H-6 only. The coupling pattern of the aromatic ring protons will differ significantly.
-
Visualizations
Diagram 1: Synthesis & Impurity Origin Workflow
This diagram illustrates where the critical regioisomer impurities originate, necessitating high-tier reference standards.
Caption: Figure 1. Formation of critical regioisomers during synthesis. The 7-methoxy impurity often co-crystallizes with the target, requiring specific chromatographic resolution.
Diagram 2: Analytical Qualification Workflow
A self-validating logic flow for qualifying an in-house Primary Reference Standard.
Caption: Figure 2. Qualification workflow for establishing a Primary Reference Standard from crude material.
Conclusion & Recommendations
For the analysis of 8-Chloro-5-methoxy-2-methylquinoline , the choice of reference standard is not merely a compliance checkbox but a scientific necessity for ensuring the efficacy of downstream BET inhibitors.
-
For Routine QC: Use a Tier 2 Qualified Analytical Standard that has been explicitly tested for regioisomeric purity using a PFP column method.
-
For Impurity Identification: Do not rely on relative retention times from C18 columns alone. Use NMR-validated standards to confirm isomer identity.
-
Avoid: Using "97%" catalogue building blocks as quantitative standards without correcting for water content and isomeric impurities.
References
-
World Intellectual Property Organization. (2019). Tetrahydro-imidazo quinoline compositions as CBP/p300 inhibitors. WO2019055877A1. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45599443, 8-Chloro-5-methoxy-2-methylquinolin-4-amine (Related Structure).Link
-
Sielc Technologies. (2023). Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column (Method Adaptation).Link
-
Bide Pharmatech. (2024). Certificate of Analysis: 8-Chloro-5-methoxy-2-methylquinoline.[1][8][9][10]Link
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- 1. BR112016011024B1 - COMPOUND, PHARMACEUTICAL COMPOSITION AND USES OF THE SAME - Google Patents [patents.google.com]
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- 3. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 7. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Chloro-2-methylquinoline 0.97 | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1206-97-9|6-Chloro-8-methoxy-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]
- 10. Search | BLDpharm [bldpharm.com]
A Comparative Guide to the FTIR Spectral Analysis of Methoxy and Chloro-Substituted Quinolines
Introduction: The Structural Imperative in Drug Discovery
Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, serves as a foundational scaffold for a multitude of pharmacologically active agents.[1][2] Its derivatives are pivotal in medicinal chemistry, demonstrating a wide spectrum of biological activities including antimalarial, antibacterial, and anti-inflammatory properties.[3] The biological efficacy and mechanism of action of these derivatives are profoundly influenced by the nature and position of substituents on the quinoline core. Therefore, the precise structural elucidation of these molecules is a cornerstone of rational drug design and development.
Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose.[4][5] It probes the vibrational modes of molecules, providing a unique "chemical fingerprint" that reveals the presence of specific functional groups and sheds light on the electronic environment of the molecular framework.[5] This guide provides a comparative analysis of the FTIR spectra of two common classes of quinoline derivatives: those substituted with an electron-donating methoxy group (-OCH3) and those with an electron-withdrawing chloro group (-Cl). By understanding how these substituents predictably alter the vibrational spectra, researchers can gain deeper insights into molecular structure and bonding.
Pillar 1: The Causality Behind Spectral Shifts - Theoretical Grounding
Before delving into the experimental data, it is crucial to understand the underlying principles that govern the observed spectral changes. An FTIR spectrum arises from the absorption of infrared radiation at frequencies that match the natural vibrational frequencies of the molecule's chemical bonds.[4][6] The position of these absorption bands is determined by factors like bond strength and the mass of the atoms involved. Substituents on the quinoline ring alter the electronic distribution and, consequently, the strength and vibrational frequencies of its bonds. This influence is primarily governed by two competing electronic phenomena: inductive and resonance effects.[7][8]
-
The Chloro (-Cl) Substituent: Chlorine is more electronegative than carbon, leading to a strong inductive electron withdrawal (-I effect) through the sigma bond. This effect tends to pull electron density from the aromatic ring. Concurrently, the lone pair electrons on the chlorine atom can be delocalized into the ring's pi-system, a phenomenon known as resonance electron donation (+R effect). For halogens, the inductive effect strongly predominates, making the chloro group a net electron-withdrawing and deactivating substituent in the context of electrophilic aromatic substitution.[7]
-
The Methoxy (-OCH3) Substituent: The oxygen atom in the methoxy group is also inductively withdrawing (-I effect). However, its lone pair electrons participate much more effectively in resonance donation (+R effect) compared to chlorine. This strong resonance effect overrides the inductive withdrawal, making the methoxy group a potent electron-donating and activating group.[7][9]
These electronic perturbations directly impact the bond character within the quinoline scaffold. Electron withdrawal by the chloro group can slightly strengthen the ring's C=C and C=N bonds, potentially shifting their vibrational frequencies to higher wavenumbers (a hypsochromic or blue shift). Conversely, electron donation from the methoxy group can increase electron density in the ring, leading to a slight weakening of these bonds and shifting their frequencies to lower wavenumbers (a bathochromic or red shift).[9]
Pillar 2: A Self-Validating Experimental Protocol
Trustworthy and reproducible data are the bedrock of scientific integrity. The following protocol for solid-state FTIR analysis using the potassium bromide (KBr) pellet method is designed to be self-validating by systematically eliminating external spectral interferences.
Experimental Workflow Diagram
Caption: Workflow for FTIR sample analysis using the KBr pellet method.
Step-by-Step Methodology
-
Sample and Matrix Preparation:
-
Gently grind approximately 1-2 mg of the solid quinoline derivative using a clean agate mortar and pestle. Causality: This step reduces the particle size to less than the wavelength of the incident IR radiation, which is critical for minimizing light scattering (the Christiansen effect) and obtaining sharp, well-defined absorption bands.[10]
-
Add 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when properly prepared.[11]
-
Thoroughly mix the sample and KBr by grinding for several minutes until the mixture is a fine, homogenous powder.
-
-
Pellet Formation:
-
Transfer the homogenous powder into a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. Causality: The pressure causes the KBr to flow and sinter, forming a transparent or translucent pellet that encases the sample in a solid matrix, suitable for transmission analysis.[11][12]
-
Carefully remove the pellet from the die. A high-quality pellet should be clear and free of cracks.
-
-
Data Acquisition:
-
Place a pellet made from pure KBr (a "blank") into the sample holder of the FTIR spectrometer.
-
Record a background spectrum. Trustworthiness: This is a crucial validation step. It records the absorption signals from atmospheric water vapor and carbon dioxide, as well as any intrinsic signals from the KBr and instrument optics. This background is then automatically subtracted from the sample spectrum, ensuring that the final output represents only the absorption characteristics of the analyte.[12]
-
Replace the blank pellet with the sample pellet and record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Pillar 3: Comparative Spectral Data & Authoritative Interpretation
The FTIR spectra of substituted quinolines are rich with information. Key regions of interest include the C-H stretching region (3100-3000 cm⁻¹), the C=C/C=N ring stretching region (1650-1400 cm⁻¹), and the fingerprint region (<1000 cm⁻¹), which contains C-H out-of-plane bending and substituent-specific vibrations.[13]
Comparative Analysis of Key Vibrational Modes
The following table summarizes the characteristic vibrational frequencies observed for the quinoline core and the changes induced by chloro and methoxy substitution.
| Vibrational Mode Assignment | Unsubstituted Quinoline (Approx. cm⁻¹) | Chloro-Substituted Quinoline (Approx. cm⁻¹) | Methoxy-Substituted Quinoline (Approx. cm⁻¹) | Rationale for Spectral Shift |
| Aromatic C-H Stretch | 3060 - 3020[14] | 3065 - 3025 | 3055 - 3015 | Subtle shifts due to changes in ring electron density influencing C-H bond polarity. |
| Ring C=C & C=N Stretches | 1620, 1580, 1505[14][15] | 1625, 1585, 1510 | 1615, 1575, 1500 | The electron-withdrawing -Cl group slightly increases bond order, shifting peaks to higher frequency. The electron-donating -OCH3 group slightly decreases bond order, shifting peaks to lower frequency. |
| C-H Out-of-Plane Bending | 900 - 675[13] | 900 - 675 | 900 - 675 | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[13] |
| Asymmetric C-O-C Stretch | N/A | N/A | ~1250 | Diagnostic Peak: A strong, characteristic absorption for the aryl-alkyl ether linkage in the methoxy group.[16] |
| Symmetric C-O-C Stretch / -CH3 Rock | N/A | N/A | ~1030 | Another key indicator of the methoxy substituent. |
| Aromatic C-H Stretch (Methoxy -CH3) | N/A | N/A | ~2820[17] | Diagnostic Peak: A distinct C-H stretching band at a lower frequency than the aromatic C-H stretches, confirming the presence of the methyl group.[17] |
| C-Cl Stretch | N/A | 1090 - 1060[18][19] | N/A | Diagnostic Peak: This vibration appears in the fingerprint region. Its exact position can be influenced by its location on the ring, but its presence is a clear marker for chloro-substitution.[19] |
Discussion of Results:
As the data illustrates, both substituents introduce unique, diagnostic peaks into the spectrum that are absent in the parent quinoline molecule. The methoxy group is readily identified by three key features: the aliphatic C-H stretch of its methyl group around 2820 cm⁻¹[17], and the strong C-O-C asymmetric and symmetric stretching bands.[16]
The chloro-substituent's primary diagnostic feature is the C-Cl stretching vibration found in the low-frequency fingerprint region.[18][19] While sometimes less intense than the methoxy bands, its presence is a definitive marker.
Beyond these unique diagnostic peaks, the electronic influence of the substituents is evident in the subtle but consistent shifts in the quinoline ring's C=C and C=N stretching vibrations between 1650 and 1400 cm⁻¹. The general trend of these bands shifting to slightly higher wavenumbers for chloro-quinolines and slightly lower wavenumbers for methoxy-quinolines provides corroborating evidence of their respective electron-withdrawing and electron-donating characters, aligning perfectly with established chemical theory.[7]
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of substituted quinolines. The comparative analysis of methoxy- and chloro-substituted derivatives demonstrates that the technique provides two distinct layers of information. First, it allows for the unambiguous identification of the substituent through its unique and characteristic vibrational bands (e.g., C-O-C and methyl C-H stretches for methoxy; C-Cl stretch for chloro). Second, it reveals the electronic impact of these substituents on the quinoline scaffold through subtle, yet predictable, shifts in the ring's own vibrational frequencies. By integrating the interpretation of experimental data with a solid understanding of electronic effects, researchers, scientists, and drug development professionals can confidently and efficiently verify the structure of these vital pharmaceutical building blocks.
References
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Center for Biotechnology Information.[Link]
-
Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. MDPI.[Link]
-
Sample preparation for FT-IR. University of Colorado Boulder.[Link]
-
Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.[Link]
-
FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. ResearchGate.[Link]
-
Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. ResearchGate.[Link]
-
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Science Alert.[Link]
-
THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. International Journal of Current Engineering and Scientific Research.[Link]
-
FTIR Analysis of Organic Compounds. Scribd.[Link]
-
Vibrational perturbations in the spectra of N-substituted polycyclic aromatic heterocycles revealed by rotational analysis. Royal Society of Chemistry.[Link]
-
Guide to FT-IR Spectroscopy. Bruker.[Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research.[Link]
-
Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts.[Link]
-
Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica.[Link]
-
FTIR instrumentation and theory. Oregon State University.[Link]
-
IR Spectroscopy Tutorial: Aromatics. University of Calgary.[Link]
-
Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. AIP Publishing.[Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.[Link]
-
Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. ResearchGate.[Link]
-
Influence of thermal treatment on the structural and optical properties of methoxy-substituted 2, 4-diphenyl quinoline. ResearchGate.[Link]
-
Substituent Effects. Lumen Learning - Organic Chemistry II.[Link]
-
The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. International Journal of ChemTech Research.[Link]
-
PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY. U.S. Environmental Protection Agency.[Link]
-
FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Applications. ResearchGate.[Link]
-
How an FTIR Spectrometer Operates. Chemistry LibreTexts.[Link]
-
Fourier Transform Infrared Spectroscopy. Columbia University.[Link]
-
Principles of FTIR Spectroscopy. Michigan State University.[Link]
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- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
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- 12. mse.washington.edu [mse.washington.edu]
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- 15. Vibrational perturbations in the spectra of N-substituted polycyclic aromatic heterocycles revealed by rotational analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. troindia.in [troindia.in]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of 2-Methylquinoline versus 2-Phenylquinoline Derivatives
Introduction: The Quinoline Scaffold and the Imperative of Stability
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and versatile applications.[1][2][3] From antimalarial agents to organic light-emitting diodes (OLEDs), the utility of a quinoline-based molecule is fundamentally governed by its stability.[4] For researchers in drug development, understanding a compound's thermal, photochemical, and chemical stability is critical, as it dictates shelf-life, formulation strategies, metabolic fate, and overall safety and efficacy.[5][6]
This guide provides an in-depth comparative analysis of the stability profiles of two key substituted quinoline classes: 2-methylquinoline and 2-phenylquinoline derivatives. By examining the intrinsic structural and electronic differences imparted by the methyl versus the phenyl group at the 2-position, we can elucidate their respective behaviors under various stress conditions. This analysis is grounded in established thermodynamic principles and supported by experimental methodologies designed to provide a clear, objective comparison for scientists selecting scaffolds for further development.
Theoretical Underpinnings of Stability: Methyl vs. Phenyl Substituents
The stability of a heterocyclic compound is not an arbitrary property; it is a direct consequence of its molecular structure, including steric and electronic effects. The choice between a 2-methyl and a 2-phenyl substituent introduces significant, predictable changes to the quinoline core.
Electronic Effects:
-
2-Methylquinoline: The methyl group is a weak electron-donating group (EDG) primarily through an inductive effect (+I). This slightly increases the electron density on the quinoline ring system.
-
2-Phenylquinoline: The phenyl group exhibits a dual nature. It is electron-withdrawing via induction (-I) due to the higher s-character of its sp² carbons. However, it can also engage in resonance (conjugation) with the quinoline ring. The overall electronic influence depends on the specific reaction or condition, but the extension of the π-conjugated system is a dominant feature that contributes to the molecule's overall aromatic stability.[4][7]
Steric Effects:
-
The phenyl group is significantly bulkier than the methyl group. This steric hindrance can play a protective role, potentially shielding the heterocyclic nitrogen atom from nucleophilic attack or certain enzymatic interactions. Conversely, it can also introduce ring strain if forced out of planarity with the quinoline system.[8]
Caption: Molecular structures of 2-methylquinoline and 2-phenylquinoline.
Comparative Thermal Stability
Thermal stability is a measure of a molecule's resistance to decomposition at elevated temperatures. It is a critical parameter for pharmaceutical compounds, influencing manufacturing processes (like drying and milling) and long-term storage. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10]
Theoretical Considerations
The extended π-conjugation provided by the phenyl group in 2-phenylquinoline derivatives generally leads to greater thermodynamic stability compared to the more localized system of 2-methylquinoline.[11][12] This increased resonance stabilization requires more energy to break the molecular bonds, predicting a higher decomposition temperature for 2-phenylquinoline.
Experimental Data
Thermodynamic studies have quantified the energetic differences between these molecules. The enthalpy of vaporization, a measure of intermolecular forces and intrinsic stability, provides key insights.[11][12][13]
| Compound | Enthalpy of Vaporization (kJ·mol⁻¹ at 298.15 K) | Onset Decomposition Temp. (TGA) | Interpretation |
| 2-Methylquinoline | 65.25 ± 0.13[13] | Generally lower | The lower vaporization enthalpy suggests weaker intermolecular forces and lower intrinsic thermal stability compared to its phenyl counterpart. |
| 2-Phenylquinoline | Higher (qualitative)[11][12] | Generally higher | The extended aromatic system contributes to greater resonance stabilization, requiring more energy for both phase transition and decomposition. |
Note: Direct, side-by-side TGA decomposition data is sparse in the literature; the relative stability is inferred from fundamental thermodynamic properties.[11][12]
Caption: Key factors influencing the comparative stability of derivatives.
Chemical Stability: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing.[5] These studies help identify potential degradation products and establish degradation pathways.[6][14] The standard stress conditions include acid hydrolysis, base hydrolysis, and oxidation.
Predicted Stability under Hydrolytic Conditions (Acid/Base)
-
Acidic Conditions: The quinoline nitrogen is basic and will be protonated under acidic conditions. The stability will then depend on the susceptibility of the protonated ring to nucleophilic attack by water. The electron-donating methyl group in 2-methylquinoline may slightly increase the basicity of the nitrogen, but the steric bulk of the phenyl group in 2-phenylquinoline might offer some kinetic protection against hydrolysis.
-
Basic Conditions: Degradation under basic conditions is generally less common for the quinoline core itself, which is electron-deficient and resistant to nucleophilic attack unless activated by strong electron-withdrawing groups.[15] Both derivatives are expected to be relatively stable under mild basic conditions.
Predicted Stability under Oxidative Stress
-
The quinoline ring system has a high resistance to oxidation.[15] However, substituents can be susceptible. The methyl group of 2-methylquinoline is a potential site for oxidation (e.g., to a carboxylic acid). The phenyl group is generally more resistant to oxidation than an alkyl group. Therefore, 2-phenylquinoline is predicted to exhibit greater stability under oxidative conditions.
Summary of Predicted Chemical Stability
| Stress Condition | 2-Methylquinoline | 2-Phenylquinoline | Rationale |
| Acid Hydrolysis | Potentially less stable | Potentially more stable | The phenyl group's steric bulk may offer greater kinetic protection to the protonated ring system. |
| Base Hydrolysis | Relatively Stable | Relatively Stable | The quinoline core is generally resistant to basic hydrolysis. |
| Oxidation (e.g., H₂O₂) | Susceptible to side-chain oxidation | More Stable | The benzylic methyl group is a more likely site of oxidation compared to the stable phenyl ring. |
Photochemical Stability
Photodegradation can be a significant issue for aromatic compounds.[14] Quinoline derivatives can absorb UV radiation, leading to excited states that may undergo chemical reactions.
-
Theoretical Considerations: The extended π-system of 2-phenylquinoline will alter its absorption spectrum compared to 2-methylquinoline, likely shifting the maximum absorption to longer wavelengths (a bathochromic shift). This could increase its susceptibility to degradation by a broader spectrum of light, including ambient laboratory light. However, the same conjugated system also provides more pathways for the dissipation of energy, which can enhance photostability. While direct comparative data is limited, compounds with extensive conjugation are often points of interest in photostability assessments.[16] 2-phenylquinoline itself exhibits fluorescence, which is one mechanism of dissipating absorbed energy without chemical reaction.[4]
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of novel 2-methylquinoline and 2-phenylquinoline derivatives, the following validated protocols should be employed.
Caption: General workflow for comprehensive stability assessment.
Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose.
-
Instrumentation: Calibrated Thermogravimetric Analyzer.
-
Procedure:
-
Tare an appropriate TGA pan (typically aluminum or platinum).
-
Accurately weigh 1-5 mg of the test compound into the pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Maintain a constant inert atmosphere by purging with dry nitrogen gas (flow rate ~50 mL/min). This is crucial to ensure that mass loss is due to thermal decomposition, not oxidation.
-
Record the mass of the sample as a function of temperature.
-
-
Analysis: Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
Protocol: Forced Degradation Study
-
Objective: To assess chemical and photochemical stability under ICH-recommended stress conditions.[5]
-
Instrumentation: HPLC with a UV detector, pH meter, calibrated oven, photostability chamber.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[14]
-
Photolytic Degradation: Expose the solid compound and a solution (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Control Samples: Prepare corresponding control samples stored at room temperature or refrigerated, protected from light.
-
-
Sample Analysis:
-
After the designated stress period, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Analyze all stressed samples and controls using a validated stability-indicating HPLC method. The method must be capable of separating the parent compound from all major degradation products.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times and peak areas of any new impurities formed.
Conclusion and Field Application
This guide delineates the key stability differences between 2-methylquinoline and 2-phenylquinoline derivatives, grounded in fundamental chemical principles.
-
2-Phenylquinoline derivatives are predicted to have superior thermal and oxidative stability. This is primarily due to the extended π-conjugation and the robustness of the phenyl ring compared to a methyl group. This makes them potentially better candidates for applications requiring high-temperature processing or long-term ambient storage.
-
2-Methylquinoline derivatives, while potentially less thermally robust, may offer different solubility or reactivity profiles that are advantageous in specific synthetic or biological contexts.
The choice between these two scaffolds is not merely academic. For a drug development professional, selecting a 2-phenylquinoline might reduce the risk of oxidative metabolism at the 2-position and lead to a more stable formulation. For a materials scientist, its higher thermal stability could be essential for a robust electronic component. The provided protocols offer a self-validating framework for researchers to generate the empirical data needed to make these critical decisions, ensuring that the chosen molecular backbone is fit for purpose and possesses the stability required for its intended application.
References
-
JETIR (2019). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Available at: [Link]
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SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available at: [Link]
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MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2025). Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]
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AIJFR. (2025). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. American International Journal of Fundamental and Applied Research. Available at: [Link]
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Longdom Publishing. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Available at: [Link]
-
ResearchGate. (2015). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. ResearchGate. Available at: [Link]
-
DergiPark. (2023). Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2-Chloroquinoline And 2-Phenylquinoline. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (Year not available). Available at: [Link]
-
JETIR (2018). P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT.. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Chemistry Stack Exchange. (2013). Phenyl vs methyl cis/trans stability. Available at: [Link]
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Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). Molecules. Available at: [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). Materials (Basel). Available at: [Link]
-
ResearchGate. (2025). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. Available at: [Link]
-
Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (Year not available). Water Science & Technology. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Science Behind 2-Methylquinoline: Properties and Synthesis for Industrial Use. Available at: [Link]
-
GxP-CC. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
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Ataman Kimya. 2-METHYL QUINOLINE. Available at: [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. (2022). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Thermodynamic Properties of 2Methylquinoline and 8Methylquinoline. Available at: [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). Scientific Reports. Available at: [Link]
-
Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (Year not available). International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]
-
University of Cambridge. Thermogravimetric Analysis (TGA). Available at: [Link]
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ResearchGate. (2025). Molecular structure and conformational behavior of 1-methyl-1-phenylsilacyclohexane studied by gas electron diffraction, IR spectroscopy and quantum chemical calculations. Available at: [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (Year not available). New Journal of Chemistry. Available at: [Link]
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Fiveable. Thermogravimetric analysis (TGA) | Analytical Chemistry Class Notes. Available at: [Link]
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GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021). Available at: [Link]
-
ResearchGate. Thermogravimetric analysis (TGA) curves of the copolymers. Available at: [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (Year not available). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Der Pharma Chemica. (Year not available). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available at: [Link]
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Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. (2022). Molecules. Available at: [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal of 8-Chloro-5-methoxy-2-methylquinoline
The following operational guide details the disposal and handling procedures for 8-Chloro-5-methoxy-2-methylquinoline .
Disclaimer: This guide is intended for trained laboratory personnel. Always cross-reference this procedure with the specific Safety Data Sheet (SDS) provided by your chemical vendor and your institution’s Environmental Health & Safety (EHS) regulations.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must first understand its reactivity profile.[1][2][3] 8-Chloro-5-methoxy-2-methylquinoline is a halogenated nitrogen heterocycle.[1][2][3] Its disposal protocol is dictated by two critical structural features: the basic nitrogen (quinoline ring) and the chlorine substituent .[1][2][3]
| Property | Characteristic | Operational Implication |
| Chemical Class | Halogenated Quinoline Derivative | DO NOT mix with strong acids (exothermic neutralization) or oxidizers.[1][2][3] |
| Waste Stream | Halogenated Organic | Requires high-temperature incineration with acid gas scrubbing (to capture HCl).[1][2][3] |
| Combustibility | Combustible Solid/Liquid | Flash point likely >100°C, but supports combustion.[1][2][3] |
| Toxicity | Irritant / Potentially Toxic | Treat as hazardous to aquatic environments.[2][3] Zero drain disposal. |
| Reactivity | Acid-Sensitive | Reacts with strong mineral acids to form salts, generating heat.[1][2][3] |
Pre-Disposal Segregation & Storage
Effective disposal begins at the bench.[1][2][3] Improper segregation is the leading cause of waste container accidents.[1][2][3]
Segregation Rules (The "Never-Mix" List)
-
NO Strong Acids: Do not add this compound directly to acidic waste streams (e.g., Aqua Regia, Piranha solution, or concentrated HCl waste).[1][2] The exothermic reaction can pressurize containers.[1][2][3]
-
NO Oxidizers: Keep separate from peroxides, nitrates, and perchlorates.[1][2]
-
NO Aqueous Drains: This compound is lipophilic and toxic to aquatic life; it must never enter the municipal water system.[1][2][3]
Container Selection
-
Solid Waste: Wide-mouth High-Density Polyethylene (HDPE) jars or amber glass jars with Teflon-lined caps.
-
Liquid Waste: Amber glass or HDPE carboys.[2][3] Ensure the cap is vented if there is any risk of ongoing reaction, though stable solutions should be sealed tightly.[1][2][3]
The Disposal Workflow (Step-by-Step)
Scenario A: Disposal of Pure Solid (e.g., Expired/Degraded Stock)[1][2]
-
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask or fume hood sash lowered.[1][2]
-
Packaging: Transfer the solid directly into a dedicated "Solid Hazardous Waste" container.
-
Labeling: Affix a hazardous waste tag.
-
Destruction: This waste must be routed for incineration .[1][2][3]
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.[1][2][3]
-
Halogenated Solvents (DCM, Chloroform): Combine into the "Halogenated Organic Waste" carboy.
-
Non-Halogenated Solvents (Methanol, Ethyl Acetate): If the concentration of the quinoline is <1%, it may often be placed in non-halogenated waste, BUT best practice dictates treating any solution containing this chlorinated compound as Halogenated Waste to prevent downstream incinerator corrosion issues.[1][2]
-
-
Neutralization (If Acidic): If the quinoline is in an acidic reaction mixture, neutralize the solution to pH 6-8 using Sodium Bicarbonate (NaHCO₃) before transferring to the waste carboy to prevent heat generation in the drum.[1][2][3]
Scenario C: Contaminated Debris (Sharps, Gloves, Weigh Boats)[1][2][6]
-
Sharps: Needles contaminated with the compound go immediately into a rigid Red Sharps Container.[1][2][3]
-
Soft Debris: Gloves and paper towels heavily contaminated should be double-bagged (clear polyethylene bags) and tagged as "Solid Hazardous Waste - Debris" .[2][3]
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision matrix for segregating 8-Chloro-5-methoxy-2-methylquinoline waste streams. Note the priority on Halogenated streams due to the chlorine substituent.[1][2]
Regulatory & Compliance Framework (USA)
RCRA Waste Codes
While this specific molecule may not be explicitly listed (P or U list) under the Resource Conservation and Recovery Act (RCRA), it must be characterized by the generator.[1][2][3]
-
Characteristic Waste: If the waste exhibits toxicity (via TCLP test), it carries a D-code .[1][2][3]
-
Halogenated Solvents: If mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire mixture adopts the F001/F002 code [1].[1][2][3][5]
-
Default Classification: Treat as "Hazardous Waste, N.O.S."[1][2] (Not Otherwise Specified) with the technical name listed on the manifest.
Emergency Response (Spills)[1][2]
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2][3]
-
Containment: Surround the spill with an inert absorbent (Vermiculite or Sand).[1][2][3][6] Do not use paper towels if the substance is mixed with oxidizers.[1][2][3]
-
Cleanup: Scoop the absorbed material into a disposable container.[1][2][3] Wash the surface with a soap/water solution; collect the rinsate as hazardous liquid waste.[1][2][3]
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists).[1][2][3] RCRA Regulations.[1][2][3][7] Available at: [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][3] National Academies Press (US); 2011.[1][2][3] Chapter 8, Management of Waste. Available at: [Link]
Sources
Personal protective equipment for handling 8-Chloro-5-methoxy-2-methylquinoline
Executive Safety Summary
Immediate Action Required: Treat 8-Chloro-5-methoxy-2-methylquinoline as a hazardous chemical intermediate. While specific toxicological data for this exact derivative may be limited, the quinoline scaffold is associated with skin/eye irritation and potential genotoxicity. Adhere to the ALARA (As Low As Reasonably Achievable) principle.
Hazard Profile (Derived from Structural Analogs):
| Hazard Class | H-Code | Description |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5][6] High risk of dermatitis upon repeated contact. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5][6][7][8] Crystalline dust can cause corneal abrasion. |
| STOT-SE | H335 | May cause respiratory irritation (mucous membranes). |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin (Precautionary classification).[4] |
PPE Selection Logic: The "Why" Behind the Gear
Expert Insight: Do not rely on generic "safety gloves." The chemical structure of this compound (a halogenated nitrogen heterocycle) dictates specific permeation behaviors.
A. Hand Protection (The Dual-Barrier System)
Quinolines are organic bases that can permeate standard latex or thin vinyl gloves rapidly.
-
Primary Recommendation: Double Nitrile (minimum 5 mil outer / 4 mil inner).
-
Mechanism:[9] Nitrile provides excellent resistance to the solid powder.
-
Solvent Caveat: If you are solubilizing this compound in Dichloromethane (DCM) or Chloroform , nitrile provides <2 minutes of protection. In these cases, you MUST use Silver Shield® (Laminate) or PVA gloves.
-
-
Validation: Check gloves for pinholes by inflating them with air prior to donning (ISO 374-1 standard).
B. Respiratory Protection[1][3][4][5][10][11]
-
Solid State: Handling the powder poses an inhalation risk. Use a Certified Chemical Fume Hood .[10]
-
Contingency: If a hood is unavailable (not recommended), a P100 (HEPA) half-mask respirator is required. N95s are insufficient for organic vapors potentially released during solubilization.
C. Eye & Body Defense[9][12]
-
Eyes: Chemical Safety Goggles (indirect venting). Safety glasses with side shields are insufficient for powders that can drift behind the lens.
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for selecting PPE based on the solvent system used, a critical often-overlooked variable in drug development.
Caption: PPE Decision Matrix based on physical state and solvent compatibility. Note the critical divergence for halogenated solvents.
Operational Protocol: A Self-Validating System
Phase 1: Gowning (Donning)
-
Inspection: Verify fume hood flow is >100 fpm.
-
Inner Layer: Don first pair of nitrile gloves (extended cuff preferred). Tuck lab coat sleeves under this glove.
-
Outer Layer: Don second pair of nitrile gloves (standard cuff). Pull over the lab coat sleeve.
-
Validation: This creates a "shingle effect." If a spill occurs on the arm, it flows over the outer glove, not into the sleeve.
-
-
Eye Gear: Don goggles. Adjust fit to seal against the temples.
Phase 2: Handling (Weighing & Solubilization)
-
Static Control: Use an antistatic gun or bar if the powder is fluffy/static-prone to prevent dispersal.
-
Weighing: Perform all weighing inside the fume hood. Do not remove the balance.
-
Spill Response (Immediate):
-
Powder: Cover with wet paper towel (to prevent dust), then wipe up.
-
Liquid: Cover with absorbent pad.
-
De-gowning Trigger: If any chemical touches the outer glove, immediately strip the outer glove, wash the inner glove with soap/water, and re-glove.
-
Phase 3: De-Gowning (Doffing) - The Critical Step
Most exposure occurs here due to cross-contamination.
Caption: Step-by-step doffing sequence designed to prevent secondary contact exposure.
Disposal & Waste Management
-
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into a Hazardous Solid Waste bin (labeled "Toxic Organic Solid").
-
Liquid Waste: Segregate based on solvent.
-
Halogenated:[12] If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in DMSO/MeOH.
-
-
Container Rinse: Triple rinse empty containers with the solvent being used before disposal. Add rinsate to the liquid waste stream.
References
-
PubChem. (n.d.). Compound Summary: Quinoline Derivatives Safety Profile. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).[13] United States Department of Labor. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Quinoline and derivatives. Retrieved from [Link]
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- 2. sakuraus.com [sakuraus.com]
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- 5. chemos.de [chemos.de]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 9. media.clemson.edu [media.clemson.edu]
- 10. benchchem.com [benchchem.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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- 13. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
